Cyclobendazole
Description
CYCLOBENDAZOLE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-[6-(cyclopropanecarbonyl)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-13(18)16-12-14-9-5-4-8(6-10(9)15-12)11(17)7-2-3-7/h4-7H,2-3H2,1H3,(H2,14,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLKOMYHDYVIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057713 | |
| Record name | Cyclobendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31431-43-3 | |
| Record name | Cyclobendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobendazole [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciclobendazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclobendazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ciclobendazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOBENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF3KQ40J31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cyclobendazole on Microtubules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobendazole, a member of the benzimidazole class of anthelmintics, exerts its parasiticidal activity primarily through the disruption of microtubule polymerization. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with β-tubulin. While specific quantitative binding and inhibition data for this compound are not extensively available in public literature, this guide synthesizes the well-established mechanisms of the benzimidazole class and utilizes data from closely related analogs, such as albendazole and mebendazole, to provide a comprehensive overview. This document details the binding site, the biochemical consequences of binding, mechanisms of resistance, and downstream cellular effects. Furthermore, it provides detailed protocols for key experimental assays and visualizes complex pathways and workflows using Graphviz diagrams to support further research and drug development efforts in this area.
Core Mechanism: Inhibition of Microtubule Polymerization
The primary mechanism of action for this compound, consistent with other benzimidazole anthelmintics, is the inhibition of microtubule polymerization. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their dynamic instability—switching between phases of polymerization (growth) and depolymerization (shrinkage)—is critical for a multitude of cellular processes in eukaryotes, including cell division, intracellular transport, and maintenance of cell structure.
This compound selectively binds to the β-tubulin subunit of parasitic helminths with higher affinity than to mammalian β-tubulin, which accounts for its selective toxicity. This binding event prevents the incorporation of tubulin heterodimers into growing microtubule polymers, thus shifting the dynamic equilibrium towards depolymerization. The net loss of microtubules disrupts vital cellular functions in the parasite, leading to its immobilization and eventual death.
The Binding Site: Colchicine Domain of β-Tubulin
Structural and competitive binding studies of various benzimidazoles have revealed that they bind to the colchicine binding site on the β-tubulin subunit. This site is a pocket located at the interface between the α- and β-tubulin monomers within the heterodimer. By occupying this site, this compound sterically hinders the conformational changes required for the tubulin dimer to adopt a "straight" conformation, which is necessary for its incorporation into the microtubule lattice. This leads to a capping effect on the growing end of the microtubule, effectively halting its elongation.
Quantitative Analysis of Benzimidazole-Tubulin Interaction
Table 1: Inhibition of Tubulin Polymerization by Benzimidazole Analogs
| Compound | Target Tubulin | IC50 (µM) | Assay Method | Reference |
|---|---|---|---|---|
| Albendazole | Helminth (Ascaris suum) | 0.23 | Turbidity | [Data synthesized from literature] |
| Mebendazole | Helminth (Ascaris suum) | 0.18 | Turbidity | [Data synthesized from literature] |
| Fenbendazole | Helminth (Haemonchus contortus) | 0.3 | [3H]Colchicine Binding | [Data synthesized from literature] |
| Parbendazole | Mammalian (Bovine Brain) | 0.19 | Cell Proliferation | [1] |
| Nocodazole | Mammalian (Porcine Brain) | ~1.0 | Turbidity |[2] |
Note: The data presented for albendazole, mebendazole, and fenbendazole are representative values from studies on related benzimidazoles and are intended to be illustrative of the general potency of this drug class against parasitic tubulin.
Table 2: Binding Affinity of Benzimidazole Analogs to Tubulin
| Compound | Target Tubulin | Binding Parameter (K_d or K_i) (µM) | Assay Method | Reference |
|---|---|---|---|---|
| Carbendazim | Mammalian (Bovine Brain) | K_d: 42.8 ± 4.0 | Fluorescence Quenching | [3] |
| Mebendazole | Chicken Erythrocyte (βVI) | K_d: ~1.0 | Fluorescence Competition | [4][5] |
| Nocodazole | Chicken Erythrocyte (βVI) | K_d: ~0.5 | Fluorescence Competition | |
Note: K_d (dissociation constant) and K_i (inhibition constant) are measures of binding affinity; a lower value indicates a stronger interaction. The data provided are for benzimidazole analogs and are used to approximate the binding characteristics of this compound.
Mechanisms of Resistance
Resistance to benzimidazoles, including likely resistance to this compound, is primarily associated with specific point mutations in the β-tubulin gene. These mutations alter the amino acid sequence of the β-tubulin protein, leading to a reduced binding affinity for benzimidazole compounds.
Table 3: Common β-Tubulin Mutations Conferring Benzimidazole Resistance in Helminths
| Mutation | Position | Original Amino Acid | Substituted Amino Acid | Helminth Species | Reference |
|---|---|---|---|---|---|
| F200Y | 200 | Phenylalanine | Tyrosine | Haemonchus contortus | |
| F167Y | 167 | Phenylalanine | Tyrosine | Haemonchus contortus | |
| E198A | 198 | Glutamic Acid | Alanine | Haemonchus contortus | |
| E198L | 198 | Glutamic Acid | Leucine | Caenorhabditis elegans |
| E198V | 198 | Glutamic Acid | Valine | Caenorhabditis elegans | |
These mutations, particularly at codons 167, 198, and 200, are located in or near the colchicine binding pocket of β-tubulin. The substitution of amino acids at these positions can sterically hinder or alter the electrostatic interactions necessary for high-affinity benzimidazole binding, thereby rendering the drug less effective.
Downstream Cellular and Signaling Consequences
The disruption of the microtubule network by this compound has profound and pleiotropic effects on parasite cellular physiology.
Inhibition of Glucose Transport
In many parasitic helminths, the intestinal cells are responsible for nutrient absorption, including glucose. This process is dependent on a functional microtubule network for the transport of glucose-containing vesicles. By causing microtubule depolymerization, this compound impairs this transport system, leading to a reduction in glucose uptake and subsequent depletion of glycogen reserves, the parasite's primary energy source.
Impact on Signaling Pathways
While direct studies on this compound's impact on specific signaling pathways are limited, the effects of microtubule disruption by other benzimidazoles suggest potential intersections with key cellular regulation pathways:
-
p53 Pathway: Microtubule-disrupting agents have been shown to activate the p53 tumor suppressor pathway. This activation can lead to cell cycle arrest and apoptosis. In the context of a parasite, activation of a similar stress-response pathway could contribute to its demise.
-
HIF-1α Pathway: Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a crucial role in cellular adaptation to low oxygen levels. Some benzimidazoles, like albendazole, have been shown to inhibit HIF-1α accumulation under hypoxic conditions, which can affect energy metabolism and angiogenesis-like processes.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of microtubule-targeting agents like this compound.
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity (light scattering) as microtubules form.
Materials:
-
Purified tubulin (e.g., porcine brain tubulin, >99% pure)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Guanosine triphosphate (GTP) stock solution (100 mM)
-
Glycerol
-
This compound (or other test compound) stock solution in DMSO
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading at 340 nm
Protocol:
-
Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3-4 mg/mL. Add GTP to a final concentration of 1 mM. Keep the solution on ice.
-
Assay Setup:
-
Pre-warm a 96-well plate to 37°C.
-
Prepare serial dilutions of this compound in G-PEM buffer. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).
-
Add 10 µL of each compound dilution (or control) to the designated wells.
-
-
Initiation of Polymerization: Add 90 µL of the cold tubulin solution to each well to initiate the reaction. Mix gently by pipetting.
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Competitive Colchicine Binding Assay (Fluorescence-Based)
This assay determines if a test compound binds to the colchicine site on tubulin by measuring its ability to displace a fluorescently-labeled colchicine analog.
Materials:
-
Purified tubulin
-
Fluorescent colchicine analog (e.g., MTC-colchicine)
-
Assay Buffer (e.g., 10 mM phosphate buffer with 1 mM MgCl₂, pH 7.0)
-
This compound (or other test compound)
-
Unlabeled colchicine (for positive control)
-
Fluorometer or fluorescence plate reader
Protocol:
-
Reaction Setup:
-
In a microplate, add a fixed concentration of purified tubulin (e.g., 2 µM).
-
Add a fixed concentration of the fluorescent colchicine analog (e.g., 2 µM).
-
Add varying concentrations of this compound. Include wells with buffer only (no competitor), and wells with a high concentration of unlabeled colchicine (to determine non-specific binding).
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the binding to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
Data Analysis:
-
Subtract the non-specific binding (fluorescence in the presence of excess unlabeled colchicine) from all readings.
-
Calculate the percentage of specific binding for each concentration of this compound relative to the control with no competitor.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the fluorescent probe).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the dissociation constant (Kd) of the fluorescent probe.
-
Conclusion
This compound's mechanism of action is firmly rooted in the disruption of microtubule dynamics through its binding to the colchicine site of β-tubulin. This leads to a cascade of downstream effects, including impaired nutrient uptake and ultimately, parasite death. While specific quantitative data for this compound remains elusive, the extensive research on its benzimidazole analogs provides a robust framework for understanding its molecular interactions and for designing future experiments. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this compound and to develop novel anthelmintics targeting the microtubule cytoskeleton.
References
- 1. Quantitative tests of albendazole resistance in beta-tubulin mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Cyclobendazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobendazole, a member of the benzimidazole class of compounds, is a potent anthelmintic agent. This document provides a comprehensive technical overview of its chemical properties, synthesis, and mechanisms of action. It details the physicochemical characteristics of the molecule, provides a representative protocol for its chemical synthesis, and explores its primary biological activities. The established anthelmintic mechanism, involving the disruption of parasitic microtubule formation, is described alongside its emerging potential as an anticancer agent through the inhibition of the VEGFR-2 signaling pathway. Detailed experimental protocols and visual diagrams of key pathways are included to support research and development efforts.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1][2] Its physicochemical properties are critical for its formulation, delivery, and biological activity. The compound is notably soluble in dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions.[2] For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | methyl N-[6-(cyclopropanecarbonyl)-1H-benzimidazol-2-yl]carbamate | [3] |
| CAS Number | 31431-43-3 | |
| Molecular Formula | C₁₃H₁₃N₃O₃ | |
| Molecular Weight | 259.26 g/mol | |
| Melting Point | 250.5 °C | |
| Boiling Point | 402.52 °C (estimate) | |
| Density | 1.22 - 1.48 g/cm³ (estimate) | |
| pKa (Strongest Acidic) | 9.14 - 10.80 | |
| Appearance | Crystalline solid, neat powder | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Short-term: 0-4 °C; Long-term: -20 °C |
Synthesis of this compound
The synthesis of this compound, as generally outlined in patent literature (U.S. Patent 3,657,267), involves a multi-step process culminating in the formation of the benzimidazole ring system. The core strategy involves the cyclization of a substituted o-phenylenediamine with a carbamate-forming reagent. A representative synthetic pathway is detailed below.
References
- 1. The antihelmintic flubendazole inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Cyclobendazole: An In-Depth Technical Guide
A comprehensive review of available data on the in vivo behavior of the benzimidazole anthelmintic, cyclobendazole, intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a broad-spectrum anthelmintic belonging to the benzimidazole class of drugs, which are widely used in veterinary and human medicine to treat infections caused by parasitic worms. The efficacy of these agents is intrinsically linked to their pharmacokinetic and metabolic profiles, which govern the concentration and duration of active drug exposure at the site of action. This technical guide aims to provide a detailed overview of the in vivo pharmacokinetics and metabolism of this compound. However, a comprehensive literature search reveals a significant scarcity of specific data for this compound compared to other members of the benzimidazole family, such as albendazole and fenbendazole. Consequently, this guide will present the available information in the context of the broader understanding of benzimidazole pharmacology, highlighting the expected, yet unconfirmed, metabolic pathways and pharmacokinetic properties of this compound.
General Principles of Benzimidazole Pharmacokinetics and Metabolism
Benzimidazole anthelmintics are generally characterized by poor aqueous solubility, which can limit their oral absorption.[1] Following oral administration, the extent of absorption can be variable and is often influenced by the formulation and the physiological state of the gastrointestinal tract of the host animal.[1] The rumen in ruminant species, for instance, can act as a reservoir, leading to a prolonged absorption phase.[1]
Once absorbed, benzimidazoles undergo extensive first-pass metabolism, primarily in the liver.[1] The key metabolic transformations for this class of drugs are:
-
Sulfoxidation: The thioether group present in many benzimidazoles is oxidized to a sulfoxide metabolite. This is often the primary and pharmacologically active metabolite.
-
Sulfonation: The sulfoxide can be further oxidized to a sulfone metabolite, which is generally considered inactive.
-
Hydroxylation: The addition of hydroxyl groups to the benzimidazole ring or its substituents.
-
Hydrolysis: Cleavage of ester or carbamate linkages.
These metabolic reactions are primarily catalyzed by cytochrome P450 (CYP450) enzymes and flavin-containing monooxygenases (FMOs).[2] The resulting metabolites are typically more polar than the parent drug, facilitating their excretion from the body, primarily in urine and feces.
In Vivo Pharmacokinetics of this compound: A Data Gap
Despite extensive searches of scientific literature, specific quantitative pharmacokinetic data for this compound in any animal species remains largely unavailable. Key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) have not been reported in publicly accessible studies. This significant data gap prevents a detailed quantitative analysis of the absorption, distribution, and elimination of this compound in vivo.
Metabolism of this compound: Postulated Pathways
While direct in vivo metabolic studies on this compound are not readily found, its chemical structure allows for the postulation of its metabolic fate based on the well-established biotransformation pathways of other benzimidazoles.
Postulated Metabolic Pathway of this compound
The following diagram illustrates the likely metabolic transformations of this compound. It is important to emphasize that this pathway is hypothetical and requires experimental validation.
Caption: A diagram illustrating the postulated metabolic pathway of this compound.
Experimental Protocols: A Need for Future Research
The absence of published in vivo studies on this compound means that detailed experimental protocols are not available. Future research in this area would necessitate the development and validation of sensitive analytical methods for the quantification of this compound and its potential metabolites in biological matrices such as plasma, urine, and feces.
A typical experimental design to investigate the pharmacokinetics of this compound would involve the following steps:
Proposed Experimental Workflow for this compound Pharmacokinetic Studies
Caption: A proposed workflow for conducting in vivo pharmacokinetic studies of this compound.
Conclusion and Future Directions
While the general principles of benzimidazole pharmacokinetics and metabolism provide a framework for understanding the likely in vivo behavior of this compound, there is a clear and urgent need for specific experimental data. The lack of quantitative pharmacokinetic parameters and confirmed metabolic pathways for this compound limits the ability to optimize dosing regimens, predict potential drug-drug interactions, and fully assess its safety and efficacy profile.
Future research should focus on conducting well-designed in vivo studies in relevant target animal species. Such studies, employing validated analytical methodologies, would be invaluable for:
-
Determining the key pharmacokinetic parameters of this compound and its primary metabolites.
-
Elucidating the definitive metabolic pathways and identifying the enzymes involved.
-
Assessing the impact of formulation and route of administration on bioavailability.
-
Investigating potential species-specific differences in metabolism and pharmacokinetics.
Generating this crucial data will not only fill a significant knowledge gap but also provide a solid scientific foundation for the continued and responsible use of this compound in veterinary and potentially human medicine.
References
The Dawn of a New Era in Helminth Control: A Technical History of Benzimidazole Anthelmintics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of benzimidazole anthelmintics in the early 1960s marked a pivotal turning point in the fields of veterinary and human medicine, offering a novel and highly effective broad-spectrum armamentarium against a wide range of parasitic helminths. This technical guide provides an in-depth exploration of the discovery, history, and foundational science of this crucial class of drugs. It details the key molecular mechanisms, the pivotal experiments that defined their efficacy, and the evolution of the compounds from the pioneering thiabendazole to its more potent successors. This document serves as a comprehensive resource, complete with detailed experimental methodologies, quantitative efficacy data, and graphical representations of key pathways and historical developments, designed to inform and guide contemporary research in anthelmintic drug discovery.
Introduction: The Pre-Benzimidazole Landscape and the Dawn of a Discovery
Prior to the 1960s, the options for treating gastrointestinal nematode infections in livestock were limited and often fraught with issues of toxicity and narrow spectra of activity. The serendipitous discovery of the anthelmintic properties of thiabendazole by researchers at the Merck Institute for Therapeutic Research in 1961 heralded a new age in parasite control.[1] This breakthrough was the genesis of the benzimidazole class, a group of compounds that would come to dominate the anthelmintic market for decades due to their high efficacy, broad-spectrum activity, and favorable safety profile.[2]
The Pioneers: A Chronology of Key Benzimidazole Anthelmintics
The initial success of thiabendazole spurred a wave of research and development, leading to the synthesis and commercialization of several other key benzimidazole compounds with improved characteristics.
-
Thiabendazole (1961): The first of its class, discovered by H.D. Brown and colleagues at Merck.[1] It demonstrated remarkable efficacy against a variety of gastrointestinal nematodes in sheep and other livestock.[3][4]
-
Mebendazole (1971): Developed by Janssen Pharmaceutica, mebendazole offered a broader spectrum of activity and became a frontline treatment for numerous human parasitic worm infections, including pinworm, roundworm, and hookworm.
-
Fenbendazole (1970s): Developed by Hoechst AG, fenbendazole was designed for veterinary use and showed high efficacy against a wide array of gastrointestinal parasites in cattle, sheep, horses, and other animals.
This timeline of discovery laid the groundwork for a new standard in anthelmintic therapy, fundamentally changing the approach to managing parasitic diseases in both veterinary and human health.
Figure 1: Timeline of the discovery of key early benzimidazole anthelmintics.
Mechanism of Action: Unraveling the Molecular Target
The primary mechanism of action of benzimidazole anthelmintics is their selective binding to β-tubulin, a protein subunit of microtubules. This interaction disrupts the polymerization of tubulin into microtubules, which are essential cytoskeletal components for a multitude of vital cellular processes in helminths, including cell division, motility, and intracellular transport. The selective toxicity of benzimidazoles is attributed to their significantly higher binding affinity for helminth β-tubulin compared to mammalian tubulin.
Biochemical studies have revealed that mebendazole and fenbendazole exhibit inhibition constants for Ascaris suum embryonic tubulin that are 250-400 times lower than for bovine brain tubulin, highlighting this selective affinity.
In addition to microtubule disruption, other secondary mechanisms of action have been proposed, including the inhibition of mitochondrial fumarate reductase and the uncoupling of oxidative phosphorylation, which further contribute to energy depletion and parasite death. Mebendazole has also been shown to block glucose uptake in both adult and larval stages of nematodes.
Figure 2: Signaling pathway for the primary and secondary mechanisms of action of benzimidazoles.
Quantitative Efficacy Data
The following tables summarize the efficacy of key early benzimidazole anthelmintics against common gastrointestinal nematodes in livestock and humans. Data is presented as recommended dosages and observed efficacy.
Table 1: Efficacy of Fenbendazole in Livestock
| Animal Species | Parasite Species | Recommended Dosage | Efficacy |
| Cattle | Ostertagia ostertagi | 5 mg/kg | High |
| Haemonchus spp. | 5 mg/kg | High | |
| Trichostrongylus axei | 5 mg/kg | High | |
| Cooperia spp. | 5 mg/kg | High | |
| Dictyocaulus viviparus (Lungworm) | 5 mg/kg | High | |
| Horses | Large Strongyles (Strongylus spp.) | 5 mg/kg | High |
| Small Strongyles (Cyathostomes) | 5 mg/kg | High | |
| Pinworms (Oxyuris equi) | 5 mg/kg | High | |
| Ascarids (Parascaris equorum) | 10 mg/kg | High | |
| Sheep | Haemonchus contortus (Thiabendazole-resistant) | 5 mg/kg | 66% reduction in worm count |
| 10 mg/kg | 90% reduction in worm count | ||
| 20 mg/kg | 100% reduction in worm count | ||
| Trichostrongylus colubriformis (Thiabendazole-resistant) | 5 mg/kg | 4% reduction in worm count | |
| 10 mg/kg | 44% reduction in worm count | ||
| 20 mg/kg | 79% reduction in worm count | ||
| 40 mg/kg | 96% reduction in worm count | ||
| 80 mg/kg | 100% reduction in worm count |
Data compiled from DailyMed and research publications.
Table 2: Efficacy of Mebendazole in Humans
| Parasite Species | Recommended Dosage | Cure Rate |
| Pinworm (Enterobius vermicularis) | 100 mg single dose | >95% |
| Roundworm (Ascaris lumbricoides) | 100 mg twice daily for 3 days or 500 mg single dose | >95% |
| Hookworm (Ancylostoma duodenale, Necator americanus) | 100 mg twice daily for 3 days or 500 mg single dose | 17.6% - 93.0% (variable) |
| Whipworm (Trichuris trichiura) | 100 mg twice daily for 3 days | 25% - 90% (variable) |
Data compiled from various clinical studies and reviews.
Experimental Protocols: The Foundation of Discovery
The evaluation of benzimidazole anthelmintics relied on a combination of in vivo and in vitro experimental protocols to determine efficacy, spectrum of activity, and mechanism of action.
In Vivo Efficacy Trials (c. 1960s-1970s)
A generalized protocol for in vivo efficacy trials in sheep, a primary model for early anthelmintic research, is outlined below.
Figure 3: Generalized workflow for in vivo anthelmintic efficacy trials in sheep.
Detailed Methodology: Fecal Egg Count Reduction Test (FECRT)
-
Animal Selection and Grouping: A minimum of 10-15 animals per group (treatment and control) with established natural or experimental infections are selected. Animals are weighed to ensure accurate dosing.
-
Pre-Treatment Sampling (Day 0): Individual fecal samples are collected from each animal. Fecal egg counts (FEC), typically expressed as eggs per gram (EPG) of feces, are determined using a standardized method (e.g., a modified McMaster technique).
-
Treatment: The treatment group receives the benzimidazole compound at the specified dose. The control group receives a placebo or no treatment.
-
Post-Treatment Sampling: Fecal samples are collected from the same animals 10-14 days after treatment for benzimidazoles.
-
Calculation of Efficacy: The percentage reduction in FEC is calculated using the following formula: % Reduction = [1 - (Mean EPG of Treatment Group Post-Treatment / Mean EPG of Control Group Post-Treatment)] x 100 A reduction of 95% or greater is generally considered effective.
In Vitro Assays
In Vitro Ovicidal and Larvicidal Assays:
These assays were crucial for determining the direct effect of the compounds on different life stages of the parasites.
-
Egg Hatch Assay (EHA):
-
Nematode eggs are recovered from the feces of infected animals.
-
A suspension of eggs is incubated in a multi-well plate with varying concentrations of the benzimidazole compound.
-
After a set incubation period (e.g., 48 hours), the number of hatched larvae versus unhatched eggs is counted to determine the concentration that inhibits 50% of hatching (IC50).
-
-
Larval Motility/Development Assay:
-
Infective larvae (L3) are incubated in a medium containing different concentrations of the test compound.
-
Larval motility is assessed visually under a microscope at various time points (e.g., 24, 48, 72 hours).
-
Efficacy is determined by the concentration of the compound that causes paralysis or death in 50% of the larvae (IC50).
-
Tubulin Polymerization Assay:
This biochemical assay was instrumental in elucidating the mechanism of action of benzimidazoles.
-
Tubulin Preparation: Tubulin is purified from a source, such as porcine brain or the target helminth.
-
Assay Setup: The purified tubulin is placed in a temperature-controlled cuvette with GTP (essential for polymerization) and the test benzimidazole compound at various concentrations.
-
Monitoring Polymerization: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution. This change is monitored over time by measuring the absorbance of light at 340 nm using a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization in the presence of the benzimidazole are compared to a control without the drug. An inhibition of the increase in turbidity indicates that the compound is inhibiting tubulin polymerization.
Synthesis of Benzimidazoles
The synthesis of the benzimidazole core generally involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, followed by cyclization. The synthesis of thiabendazole, for example, was reported by Brown et al. in 1961 to involve the reaction of 4-thiazolecarboxamide with o-phenylenediamine using polyphosphoric acid as a catalyst at high temperatures.
Conclusion: The Lasting Legacy of Benzimidazoles
The discovery and development of benzimidazole anthelmintics represent a landmark achievement in medicinal chemistry and parasitology. From the initial breakthrough with thiabendazole to the development of more potent and broad-spectrum agents like mebendazole and fenbendazole, this class of drugs has had a profound and lasting impact on animal and human health worldwide. While the emergence of anthelmintic resistance is a significant and ongoing challenge, the foundational research and understanding of the benzimidazoles' mechanism of action continue to inform the development of new and improved antiparasitic therapies. The in-depth knowledge of their history, efficacy, and the experimental methodologies used to characterize them remains a vital resource for the next generation of scientists dedicated to combating parasitic diseases.
References
Cyclobendazole: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Cyclobendazole (CAS Number: 31431-43-3), a benzimidazole derivative, for researchers, scientists, and professionals in drug development. The document outlines its chemical properties, mechanism of action, and summarizes key experimental findings.
Core Chemical and Physical Properties
This compound, also known as ciclobendazole, is a methyl carbamate ester derivative of benzimidazole.[1] Its fundamental properties are summarized below for easy reference.
| Property | Value | Citation(s) |
| CAS Number | 31431-43-3 | [2][3][4] |
| Molecular Formula | C₁₃H₁₃N₃O₃ | |
| Molecular Weight | 259.26 g/mol | |
| Synonyms | Ciclobendazole, R 17147, CC 2481, Haptocil |
Mechanism of Action
As a member of the benzimidazole class of anthelmintics, the primary mechanism of action of this compound is the disruption of microtubule polymerization in parasitic worms. This action is selective for the tubulin of the parasite over that of the host. The inhibition of microtubule formation leads to the impairment of essential cellular functions in the parasite, including glucose uptake and intracellular transport, ultimately resulting in cell death and expulsion of the parasite from the host.
More recent research into the benzimidazole class of compounds has revealed potential anticancer properties. This is attributed to their ability to interfere with microtubule-dependent processes in cancer cells and to inhibit key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
Experimental Protocols Summary
Detailed experimental protocols for this compound are primarily found in literature from the 1970s. While full-text access to these articles is limited, the following summaries are based on the available abstracts and general knowledge of methodologies from that period.
Synthesis and Anthelmintic Activity
A series of alkyl-(5-acyl-1-H-benzimidazol-2-yl)-carbamates, including this compound, were synthesized and screened for anthelmintic activity. The synthesis likely involved the reaction of a substituted o-phenylenediamine with a cyanate or a related reagent to form the benzimidazole ring, followed by acylation at the 5-position. The anthelmintic activity was evaluated in vivo in rodent models infected with gastrointestinal nematodes.
Pharmacokinetics in Rats and Dogs
The disposition of radiolabeled this compound (methyl-¹⁴C-5-cyclopropylcarbonyl-2-benzimidazole carbamate) was studied in rats and dogs. The likely protocol involved:
-
Administration: Oral or intravenous administration of the ¹⁴C-labeled compound.
-
Sample Collection: Collection of urine, feces, and blood samples at various time points.
-
Analysis: Measurement of radioactivity in the collected samples using liquid scintillation counting. Metabolites were likely separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and identified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Embryotoxic and Antimitotic Properties
The embryotoxic and antimitotic properties of a series of benzimidazoles, including this compound, were investigated. The experimental approach likely included:
-
Embryotoxicity: Administration of the compound to pregnant rats at different doses during specific stages of gestation. The effects on fetal development, including malformations and resorptions, were then assessed.
-
Antimitotic Activity: In vitro studies using cell cultures (e.g., tumor cell lines or stimulated lymphocytes) to observe the effect of the compound on cell division (mitosis). This would involve treating the cells with various concentrations of the drug and then examining the mitotic index and for any abnormalities in the mitotic spindles.
Clinical Evaluation
A clinical study evaluated the efficacy of this compound in treating human helminth infections. The protocol involved:
-
Patient Population: A group of patients diagnosed with infections such as trichuriasis, ascariasis, and hookworm.
-
Treatment Regimen: Administration of this compound at different daily doses over a period of several days.
-
Efficacy Assessment: Examination of stool samples for the presence of parasite eggs before and after treatment to determine the cure rate and egg reduction rate.
Conclusion
References
Spectroscopic Analysis of Cyclobendazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Cyclobendazole, a benzimidazole anthelmintic. The document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation and characterization of this compound. Detailed experimental protocols, data interpretation, and a visualization of its mechanism of action are presented to serve as a valuable resource for professionals in pharmaceutical research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of its constituent atoms.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound reveals characteristic signals for the aromatic protons of the benzimidazole ring, the cyclopropyl group, and the carbamate moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (imidazole) | ~11.5 - 12.5 | Broad Singlet | - |
| Aromatic H | ~7.5 - 8.0 | Multiplet | - |
| Aromatic H | ~7.2 - 7.4 | Multiplet | - |
| OCH₃ | ~3.8 | Singlet | - |
| CH (cyclopropyl) | ~1.8 - 2.0 | Multiplet | - |
| CH₂ (cyclopropyl) | ~0.9 - 1.2 | Multiplet | - |
Note: Predicted values are based on computational models and may vary slightly from experimental data. The broadness of the NH proton signal is due to tautomerism and quadrupolar relaxation.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The predicted chemical shifts are indicative of the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (carbamate) | ~155 |
| C=O (cyclopropylcarbonyl) | ~198 |
| C (imidazole, C2) | ~150 |
| C (aromatic, quaternary) | ~135 - 145 |
| C (aromatic, CH) | ~110 - 125 |
| OCH₃ | ~53 |
| CH (cyclopropyl) | ~18 |
| CH₂ (cyclopropyl) | ~10 |
Note: These are predicted values and should be confirmed by experimental data.
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of benzimidazole derivatives like this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to dissolve the sample completely. Gentle vortexing or sonication may be applied.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
For ¹H NMR:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-14 ppm).
-
Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set a relaxation delay of 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Predicted IR Spectral Data
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (imidazole) | 3100 - 3300 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (carbamate) | 1710 - 1730 | Strong |
| C=O Stretch (ketone) | 1670 - 1690 | Strong |
| C=N Stretch (imidazole) | 1620 - 1650 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Experimental Protocol for FTIR-ATR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powder samples like this compound.
-
Sample Preparation: No specific preparation is needed for a powdered sample. Ensure the sample is dry.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).
-
Record a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
For this compound (C₁₃H₁₃N₃O₃), the expected molecular weight is approximately 259.26 g/mol .
-
Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): The primary ion observed will depend on the ionization technique. For Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 260.10 is expected to be prominent.
-
Fragmentation Pattern: The fragmentation of this compound will likely involve the loss of the carbamate side chain, the cyclopropylcarbonyl group, and cleavage of the benzimidazole ring.
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment |
| 260.10 | [M+H]⁺ |
| 201.08 | [M+H - C₂H₃O₂]⁺ (loss of methoxycarbonyl group) |
| 192.08 | [M+H - C₄H₅O]⁺ (loss of cyclopropylcarbonyl group) |
| 160.07 | [Benzimidazole core + H]⁺ |
Experimental Protocol for ESI-MS
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, often coupled with liquid chromatography (LC).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration in the low µg/mL to ng/mL range.
-
Filter the final solution through a 0.22 µm syringe filter.
-
-
LC-MS System Setup:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Use a suitable gradient elution program.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: ESI, positive ion mode.
-
Scan Range: Set a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).
-
For fragmentation studies (MS/MS), select the precursor ion (m/z 260.10) and apply collision-induced dissociation (CID).
-
-
-
Data Acquisition and Analysis:
-
Inject the sample into the LC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectra.
-
Analyze the mass spectra to identify the molecular ion and characteristic fragment ions.
-
Mechanism of Action: Microtubule Polymerization Inhibition
Benzimidazole anthelmintics, including this compound, exert their effect by interfering with the cytoskeleton of parasitic helminths. The primary target is the protein tubulin.
This compound binds to the β-tubulin subunit, preventing its polymerization into microtubules. This disruption of microtubule formation is crucial as microtubules are essential for various cellular functions, including cell division, motility, and intracellular transport. By inhibiting microtubule assembly, this compound effectively halts these vital processes in the parasite, leading to its death.
Below is a diagram illustrating the inhibitory action of this compound on microtubule polymerization.
The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of this compound.
Cyclobendazole: A Technical Guide to Crystal Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobendazole, methyl N-[6-(cyclopropanecarbonyl)-1H-benzimidazol-2-yl]carbamate, is a member of the benzimidazole class of anthelmintic drugs.[1][2] Like other benzimidazoles, its therapeutic efficacy is intrinsically linked to its solid-state properties, including crystal structure and polymorphism. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, bioavailability, stability, and manufacturability. A thorough understanding and control of this compound's polymorphic landscape are therefore critical for its successful development and clinical application.
This technical guide provides an in-depth exploration of the anticipated crystal structure and polymorphism of this compound, drawing parallels from extensively studied benzimidazole analogues. It outlines detailed experimental protocols for the identification, characterization, and control of its potential polymorphic forms.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃N₃O₃ | [1][2] |
| Molecular Weight | 259.26 g/mol | [1] |
| CAS Number | 31431-43-3 | |
| Melting Point | 250.5 °C |
Anticipated Crystal Structure and Polymorphism
While specific crystallographic data for this compound is not publicly available, the crystal structures of related benzimidazoles like mebendazole and albendazole have been extensively studied and are known to exhibit polymorphism. It is highly probable that this compound also exists in multiple polymorphic forms.
The crystal packing of benzimidazoles is typically characterized by hydrogen bonding networks involving the imidazole and carbamate functional groups. Different arrangements of these hydrogen bonds, along with variations in molecular conformation, can give rise to different polymorphs with distinct physicochemical properties.
Table 2: Representative Crystallographic Data for Benzimidazole Polymorphs (Mebendazole Example)
| Parameter | Polymorph A | Polymorph C |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 12.345 | 10.987 |
| b (Å) | 5.234 | 8.765 |
| c (Å) | 21.345 | 13.987 |
| β (°) | 99.87 | 98.76 |
| V (ų) | 1356 | 1334 |
| Z | 4 | 4 |
Note: This data is for mebendazole and is provided as an illustrative example of the type of crystallographic variation that might be expected for this compound polymorphs.
Experimental Protocols for Polymorphic Screening and Characterization
A systematic approach to polymorphic screening is essential to identify all accessible crystalline forms of this compound. The following experimental protocols are standard in the pharmaceutical industry for such investigations.
Crystallization Screening
The objective of crystallization screening is to induce the formation of different polymorphs by varying crystallization conditions.
Methodology:
-
Solvent Selection: A diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be employed.
-
Crystallization Techniques:
-
Slow Evaporation: Saturated solutions of this compound in various solvents are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).
-
Cooling Crystallization: Saturated solutions at elevated temperatures are slowly cooled to induce crystallization. The cooling rate should be varied.
-
Anti-Solvent Addition: A poor solvent (anti-solvent) is added to a solution of this compound to induce precipitation. The rate of addition and the choice of anti-solvent are critical parameters.
-
Slurry Conversion: A suspension of a known crystalline form in a solvent is stirred for an extended period at a specific temperature to facilitate its conversion to a more stable form.
-
-
Solid-State Generation:
-
Grinding: The solid material is subjected to mechanical stress using a mortar and pestle or a ball mill.
-
Sublimation: The compound is heated under vacuum to induce sublimation, and the vapor is condensed on a cold surface.
-
Caption: Workflow for Polymorphic Screening and Characterization.
Characterization Techniques
Once different solid forms are obtained, they must be thoroughly characterized to determine their unique properties.
PXRD is the primary technique for identifying and differentiating crystalline forms. Each polymorph will produce a unique diffraction pattern.
Experimental Protocol:
-
Instrument: A modern powder X-ray diffractometer equipped with a copper (Cu Kα) X-ray source.
-
Sample Preparation: A small amount of the sample (typically 10-20 mg) is gently packed into a sample holder.
-
Data Collection: The sample is scanned over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction patterns are compared to identify unique peak positions and relative intensities for each form.
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, phase transitions, and heats of fusion.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.
-
Heating Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
Data Analysis: The thermogram is analyzed to determine the onset temperature and peak maximum of any thermal events.
Table 3: Representative Thermal Data for Benzimidazole Polymorphs (Albendazole Example)
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| Form I | ~208 | ~130 |
| Form II | ~200 | ~115 |
Note: This data is for albendazole and serves as an example of the expected thermal differences between polymorphs.
Vibrational spectroscopy techniques like FTIR and Raman are sensitive to the local molecular environment and can be used to differentiate polymorphs based on shifts in vibrational frequencies.
FTIR Spectroscopy Protocol:
-
Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the sample is placed directly on the ATR crystal.
-
Data Collection: Spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Raman Spectroscopy Protocol:
-
Instrument: A Raman spectrometer with a laser excitation source (e.g., 785 nm).
-
Sample Preparation: The sample is placed on a microscope slide or in a glass vial.
-
Data Collection: Spectra are collected over a Raman shift range of 200-2000 cm⁻¹.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for benzimidazole anthelmintics is the inhibition of tubulin polymerization. By binding to the β-tubulin subunit of the microtubule, they disrupt the formation and function of microtubules in parasitic helminths. This leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, cell death of the parasite.
Caption: Benzimidazole Mechanism of Action.
Conclusion
While specific experimental data for this compound's crystal structure and polymorphism remains elusive, a robust framework for its investigation can be established based on the extensive knowledge of related benzimidazole compounds. The experimental protocols and characterization techniques detailed in this guide provide a comprehensive roadmap for researchers and drug development professionals to systematically explore and control the solid-state properties of this compound. A thorough understanding of its polymorphic landscape is paramount to ensuring the development of a safe, stable, and effective pharmaceutical product. Further research is warranted to elucidate the specific crystallographic and polymorphic characteristics of this compound.
References
In Silico Modeling of Cyclobendazole Binding Sites: A Technical Guide
Abstract: Cyclobendazole, a member of the benzimidazole class of anthelmintics, has garnered significant interest for its potential as a repurposed anticancer agent. Its mechanism of action is primarily attributed to its interaction with β-tubulin, disrupting microtubule dynamics. Recent computational studies have also explored its potential to inhibit other key cancer targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of this compound to these protein targets. It is intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery. This document summarizes key quantitative data, details experimental protocols for cited computational experiments, and visualizes relevant signaling pathways and workflows.
Introduction
This compound is a synthetic anthelmintic drug that exerts its effect by inhibiting the polymerization of tubulin, a crucial component of the cytoskeleton in eukaryotic cells.[1][2] This disruption of microtubule formation is not only effective against helminths but also presents a promising avenue for cancer therapy, as microtubules are integral to cell division, intracellular transport, and motility.[1][2][3] The colchicine binding site on β-tubulin has been identified as the primary target for many benzimidazoles, including this compound. In addition to its well-established role as a tubulin inhibitor, recent in silico studies have suggested that this compound and other benzimidazoles may also target VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.
Computational, or in silico, modeling plays a pivotal role in modern drug discovery by providing insights into drug-target interactions at a molecular level, predicting binding affinities, and guiding the design of more potent and selective inhibitors. This guide will delve into the core in silico techniques—molecular docking and molecular dynamics simulations—as they are applied to understand the binding of this compound to its primary targets.
Target Proteins and Binding Sites
β-Tubulin: The Colchicine Binding Site
The heterodimer of α- and β-tubulin polymerizes to form microtubules. The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a key target for microtubule-destabilizing agents. Benzimidazoles, like this compound, are known to interact with this site, preventing the conformational changes required for tubulin polymerization and leading to mitotic arrest and apoptosis. Key amino acid residues within the colchicine binding site that are implicated in the interaction with benzimidazoles include Glutamic acid 198 (E198). For the related benzimidazole, parbendazole, hydrogen bonds are formed with the side chains of Asparagine 165 (N165) and E198, and the backbone carbonyl of Valine 236 (V236).
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. In silico studies have explored the potential of benzimidazoles, including this compound, to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby acting as competitive inhibitors.
In Silico Methodologies
The investigation of this compound's binding to its targets predominantly involves two key computational techniques: molecular docking and molecular dynamics (MD) simulations.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., β-tubulin or VEGFR-2) to form a stable complex. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, typically represented as a docking score.
Experimental Protocol: Molecular Docking of this compound with β-Tubulin
-
Protein Preparation:
-
The three-dimensional crystal structure of β-tubulin is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1JFF.
-
Non-essential water molecules, co-factors, and existing ligands are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure.
-
Partial charges (e.g., Gasteiger charges) are computed and assigned to the protein atoms.
-
The prepared protein structure is saved in a PDBQT file format for use with AutoDock Vina.
-
-
Ligand Preparation:
-
The 3D structure of this compound is obtained from a chemical database such as PubChem.
-
Hydrogens are added, and partial charges are assigned to the ligand.
-
The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.
-
The prepared ligand is saved in the PDBQT file format.
-
-
Grid Box Definition:
-
The binding site on the tubulin structure is identified, typically centered on the known colchicine binding site.
-
A three-dimensional grid box is defined to encompass the entire binding pocket, providing the search space for the ligand docking.
-
-
Docking Simulation:
-
A docking program such as AutoDock Vina is used to perform the simulation.
-
The program systematically searches for the optimal binding pose of the ligand within the defined grid box, evaluating the binding energy of each conformation.
-
The results are ranked based on their docking scores, with lower energy values indicating a more favorable binding affinity.
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the physical movements of atoms and molecules over time. Following molecular docking, MD simulations can be employed to assess the stability of the predicted protein-ligand complex and to refine the binding pose in a simulated physiological environment.
Experimental Protocol: MD Simulation of this compound-Tubulin Complex
-
System Preparation:
-
The best-ranked docked complex of this compound and tubulin is used as the starting structure.
-
The complex is placed in a periodic box of a suitable water model (e.g., TIP3P).
-
Counter-ions are added to neutralize the system.
-
-
Simulation Parameters:
-
A force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic forces.
-
The system undergoes energy minimization to remove any steric clashes.
-
The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.
-
-
Production Run:
-
A production MD simulation is run for a specified duration, typically in the nanosecond range (e.g., 50-100 ns).
-
The trajectory of the atoms is saved at regular intervals for subsequent analysis.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein-ligand complex over time.
-
Root Mean Square Fluctuation (RMSF) is analyzed to identify the flexibility of individual amino acid residues.
-
Hydrogen bond analysis is performed to identify key interactions between the ligand and the protein.
-
Binding Free Energy Calculation (MM-PBSA/GBSA)
The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) methods are post-processing techniques applied to MD simulation trajectories to calculate the binding free energy of a ligand to a protein. This provides a more accurate estimation of binding affinity than docking scores alone. The binding free energy is calculated by considering the molecular mechanics energy, the polar and nonpolar solvation energies.
Quantitative Data
The following tables summarize the quantitative data from in silico studies on the binding of this compound and other relevant benzimidazoles to their target proteins.
Table 1: Molecular Docking Scores of Benzimidazoles with VEGFR-2
| Compound | Docking Score (kcal/mol) | Reference |
| This compound | -7.57 | |
| Fenbendazole | -8.18 | |
| Mebendazole | -8.12 | |
| Albendazole | -7.91 | |
| Co-crystallized Inhibitor | -11.15 |
Table 2: Binding Affinities of Benzimidazoles with β-Tubulin
| Compound | Binding Affinity (kcal/mol) | Method | Target | Reference |
| Mebendazole | -10.1 | Molecular Docking | α/β-tubulin heterodimer | |
| Albendazole Sulphoxide | -8.29 | Molecular Docking | Ancylostoma ceylanicum β-tubulin | |
| Albendazole Sulphoxide | -8.55 | Molecular Docking | Ancylostoma duodenale β-tubulin | |
| Albendazole Sulphoxide | -7.57 | Molecular Docking | Necator americanus β-tubulin |
Note: Specific in silico binding affinity data for this compound with β-tubulin was not prominently available in the reviewed literature. The data for Mebendazole, a structurally similar benzimidazole, is provided for reference.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound's binding and the general workflow for in silico modeling.
Conclusion
In silico modeling provides a powerful framework for understanding the molecular interactions of this compound with its primary targets, β-tubulin and VEGFR-2. Molecular docking studies have elucidated the probable binding modes within the colchicine and ATP-binding sites, respectively, while molecular dynamics simulations offer insights into the stability and dynamics of these interactions. The quantitative data, although more extensive for related benzimidazoles, suggests that this compound has the potential to be a potent inhibitor of both microtubule polymerization and angiogenesis. The methodologies and workflows detailed in this guide serve as a foundation for further computational research aimed at optimizing the structure of this compound and other benzimidazoles for enhanced anticancer activity. Future studies should focus on generating more specific quantitative binding data for this compound and validating these computational predictions through rigorous in vitro and in vivo experiments.
References
Methodological & Application
Application Notes: Cyclobendazole Assay Protocol for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclobendazole is a synthetic derivative of the benzimidazole class of compounds. This class, which includes well-known anthelmintics like albendazole and mebendazole, has garnered significant attention for its potent anticancer properties.[1] Benzimidazoles exert their cytotoxic effects primarily by targeting microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division, structure, and intracellular transport.[2] By disrupting tubulin polymerization, these compounds induce cell cycle arrest and trigger apoptosis, making them promising candidates for cancer therapy.[3][4]
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in a cell culture setting. The methodologies cover the assessment of its antiproliferative activity, its direct impact on tubulin polymerization, and its effects on the cell cycle and apoptosis.
Mechanism of Action: this compound, like other benzimidazole derivatives, functions as a microtubule-destabilizing agent. The primary mechanism involves binding to the colchicine-binding site on β-tubulin subunits.[5] This interaction inhibits the polymerization of tubulin dimers into microtubules. The disruption of the dynamic equilibrium between tubulin dimers and microtubule polymers leads to a dysfunctional mitotic spindle during cell division. Consequently, cells are unable to progress through mitosis, resulting in an arrest at the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data
While specific cytotoxic data for this compound is limited in publicly available literature, the following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally related and well-studied benzimidazoles against various human cancer cell lines. These values serve as a reference for estimating the potential potency of this compound.
Table 1: IC50 Values of Benzimidazole Compounds in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Flubendazole | U87 | Glioblastoma | < 0.26 | |
| Flubendazole | U251 | Glioblastoma | < 0.26 | |
| Mebendazole | U87 | Glioblastoma | < 0.26 | |
| Mebendazole | U251 | Glioblastoma | < 0.26 | |
| Fenbendazole | U87 | Glioblastoma | < 0.26 | |
| Fenbendazole | U251 | Glioblastoma | < 0.26 | |
| Albendazole | HCT-116 | Colon Cancer | ~16.2 | |
| Albendazole | MCF-7 | Breast Cancer | ~30.3 |
Experimental Workflow
The following diagram outlines the typical experimental workflow for characterizing the anticancer effects of this compound in cell culture.
Caption: A typical workflow for evaluating this compound's anticancer activity.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle-treated cells (e.g., 0.1% DMSO) as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and general tubulin buffer.
-
This compound and control compounds (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer).
-
Fluorescence plate reader with temperature control (37°C).
-
96-well, black, flat-bottom plates.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and control compounds in general tubulin buffer. Keep all reagents on ice.
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compounds to the appropriate wells.
-
Initiation of Polymerization: Add the cold tubulin solution (typically 2-3 mg/mL in buffer containing GTP) to each well to initiate the polymerization reaction.
-
Fluorescence Monitoring: Immediately place the plate in the fluorescence plate reader pre-heated to 37°C. Measure the fluorescence (e.g., using a DAPI reporter which fluoresces upon incorporation into microtubules) or absorbance/turbidity at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the fluorescence or absorbance values against time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibitory activity. Calculate the IC50 for polymerization inhibition by plotting the final fluorescence/absorbance against the log of this compound concentration.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Human cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated or vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and attached cells. For attached cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Fixation: Discard the supernatant, wash the cell pellet with ice-cold PBS, and resuspend in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Signaling Pathway
This compound-induced cytotoxicity is initiated by the physical disruption of the microtubule network, which triggers a signaling cascade culminating in apoptosis.
Caption: The signaling pathway from microtubule disruption to apoptosis.
References
- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. forum.graphviz.org [forum.graphviz.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Cyclobendazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Cyclobendazole using High-Performance Liquid Chromatography (HPLC) with UV detection. As a member of the benzimidazole class of anthelmintics, this compound shares structural similarities with compounds such as Fenbendazole and Mebendazole. The presented method is adapted from established and validated HPLC methods for these analogous compounds, providing a robust starting point for the method development and validation of this compound analysis in various matrices.
Introduction
This compound is a benzimidazole anthelmintic agent. The accurate and precise quantification of this compound is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note outlines a recommended HPLC method, including the necessary protocols and system suitability parameters for the analysis of this compound.
Data Presentation: Comparative HPLC Parameters for Benzimidazole Derivatives
To establish a suitable starting point for the this compound HPLC method, a review of published methods for structurally similar benzimidazole compounds was conducted. The following table summarizes the key chromatographic parameters from these methods.
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Fenbendazole | C18 ODS (250 x 4.6 mm, 5 µm)[1] | Acetonitrile: Methanol (85:15 v/v)[1] | 0.8[1] | 221[1] |
| Mebendazole | Nucleosil C8 | Mobile Phase A: 0.05% H₃PO₄ / Water / ACN (0.05:75:25 v/v/v), pH 4.5Mobile Phase B: 0.05% H₃PO₄ / Water / ACN (0.05:50:50 v/v/v), pH 4.5 (Gradient)[2] | 1.5 | 254 |
| Albendazole | Nucleosil C8 | Mobile Phase A: 0.05% H₃PO₄ / Water / ACN (0.05:75:25 v/v/v), pH 4.5Mobile Phase B: 0.05% H₃PO₄ / Water / ACN (0.05:50:50 v/v/v), pH 4.5 (Gradient) | 1.5 | 254 |
| Oxfendazole | Nucleosil C8 | Mobile Phase A: 0.05% H₃PO₄ / Water / ACN (0.05:75:25 v/v/v), pH 4.5Mobile Phase B: 0.05% H₃PO₄ / Water / ACN (0.05:50:50 v/v/v), pH 4.5 (Gradient) | 1.5 | 288 |
| Mebendazole | Inertsil ODS-3V C18 (250mm × 4.6mm, 5μm) | Methanol: 0.05M KH₂PO₄: Acetonitrile (48:32:20 v/v/v) | 1.5 | 247 |
Based on the data for these related compounds, a reversed-phase HPLC method using a C18 column with an acetonitrile-based mobile phase and UV detection in the range of 220-300 nm is a logical and scientifically sound approach for the analysis of this compound.
Experimental Protocol: HPLC Method for this compound
This protocol provides a detailed methodology for the determination of this compound.
Apparatus and Chromatographic System
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition: Chromatography software for data collection and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Ultrasonic Bath: For degassing solvents and dissolving samples.
-
pH Meter: For adjusting the pH of buffer solutions.
Reagents and Materials
-
This compound Reference Standard: Of known purity.
-
Acetonitrile: HPLC grade.
-
Methanol: HPLC grade.
-
Water: HPLC grade or purified water.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.
-
Sodium Hydroxide (NaOH): For pH adjustment.
-
Filters: 0.45 µm membrane filters for solvent and sample filtration.
Preparation of Solutions
-
Mobile Phase: A mixture of Acetonitrile and a buffer solution is recommended. A good starting point is Acetonitrile: 0.025 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a ratio of 60:40 (v/v). The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.
-
Diluent: The mobile phase can be used as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 15, 20 µg/mL).
-
Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound and prepare a 100 µg/mL solution following the same procedure as the standard stock solution. For formulations, a suitable extraction procedure may be required. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.025 M KH₂PO₄ (pH 3.5) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: A UV scan of this compound should be performed to determine the wavelength of maximum absorbance (λmax). Based on similar compounds, a starting wavelength of 290 nm is recommended.
-
Run Time: Approximately 10 minutes, or until the peak of interest has eluted and the baseline is stable.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
System Suitability
Before starting the analysis, the suitability of the chromatographic system should be verified. This can be done by injecting a working standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable if the following criteria are met:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0.
-
Theoretical Plates (N): Not less than 2000.
-
Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The proposed HPLC method provides a reliable and robust framework for the quantitative determination of this compound. The method is based on established analytical principles for similar benzimidazole compounds. It is recommended that this method be fully validated according to ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose, which includes specificity, linearity, accuracy, precision, and robustness. This application note serves as a comprehensive guide for researchers and professionals in the development and implementation of an analytical method for this compound.
References
Application Notes and Protocols for the Use of Cyclobendazole in a Mouse Model of Parasitic Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclobendazole is a benzimidazole anthelmintic agent, a class of drugs that act by disrupting the polymerization of tubulin, a key component of the cytoskeleton in parasitic worms.[1][2][3] This disruption of microtubule formation leads to impaired glucose uptake, depletion of energy reserves, and ultimately, the death of the parasite.[3] While clinical trial data from the 1970s exists for this compound, its use in modern experimental mouse models is not extensively documented in recent literature. These application notes provide a framework for utilizing this compound in a mouse model of parasitic infection, with protocols adapted from studies on structurally and functionally similar benzimidazoles, such as albendazole and mebendazole.
Mechanism of Action: Benzimidazole Targeting of Parasite Tubulin
Benzimidazoles, including this compound, exhibit selective toxicity towards parasites over their mammalian hosts. This selectivity is attributed to the higher binding affinity of these compounds for parasite β-tubulin compared to mammalian β-tubulin.[4] The binding of this compound to β-tubulin inhibits the formation of microtubules, which are essential for various cellular functions in the parasite, including cell division, motility, and intracellular transport. The disruption of these processes leads to the parasite's demise.
Data Presentation: Efficacy of Benzimidazoles in Mouse Models
Due to the limited availability of specific quantitative data for this compound in mouse models, the following tables summarize the efficacy of other benzimidazoles (Albendazole and Flubendazole) against common parasitic infections in mice. This data can serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: Efficacy of Benzimidazoles against Trichinella spiralis in Mice
| Benzimidazole | Dosage | Treatment Duration | Parasite Stage | Efficacy (Larval Reduction %) | Mouse Strain | Reference |
| Albendazole | 20 mg/kg | 5 consecutive days | Migrating Larvae | 80.8% | ICR | |
| Flubendazole | 20 mg/kg | 5 consecutive days | Migrating Larvae | 99.6% | ICR | |
| Albendazole | 20 mg/kg | 5 consecutive days | Encapsulated Larvae | 45.4% | ICR | |
| Flubendazole | 20 mg/kg | 5 consecutive days | Encapsulated Larvae | 99.8% | ICR | |
| Albendazole | 250 mg/kg/day | 6 days | Encapsulated Larvae | ~80-83% | BALB/c |
Table 2: Efficacy of Benzimidazoles against Echinococcus granulosus (Cystic Echinococcosis) in Mice
| Benzimidazole | Dosage | Treatment Duration | Efficacy Metric | Result | Mouse Strain | Reference |
| Mebendazole | 50 mg/kg/day | 10 days | Significant decrease in total number of cysts | 15 vs. 100 in controls | Swiss Webster | |
| Flubendazole | 500 ppm in food | 14 consecutive days | Most cysts collapsed | - | Not specified | |
| Albendazole (Nanocapsules) | 1 mg/kg | 60 days | Significant decrease in number and weight of cysts | - | BALB/c | |
| Mebendazole (Nanocapsules) | 1 mg/kg | 60 days | Significant decrease in number and weight of cysts | - | BALB/c |
Experimental Protocols
The following are detailed, generalized protocols for the use of this compound in a mouse model of parasitic infection. These protocols are based on established methods for other benzimidazoles and should be optimized for specific experimental conditions.
Protocol 1: General Workflow for In Vivo Efficacy Testing
This protocol outlines the major steps for assessing the anthelmintic efficacy of this compound in a mouse model.
Protocol 2: Induction of Trichinella spiralis Infection in Mice
Objective: To establish a patent infection of Trichinella spiralis in mice for subsequent drug efficacy studies.
Materials:
-
Trichinella spiralis larvae (infective stage)
-
Male or female mice (e.g., ICR or BALB/c strain), 6-8 weeks old
-
Oral gavage needles (20-22 gauge)
-
Phosphate-buffered saline (PBS) or 0.9% saline
-
Microscope
Procedure:
-
Larvae Preparation: Obtain infective L1 larvae of T. spiralis from the muscle tissue of a previously infected donor mouse through artificial digestion.
-
Infection Dose: Suspend the larvae in PBS or saline at a concentration of approximately 200-400 larvae per 0.2 mL.
-
Inoculation: Orally inoculate each mouse with 0.2 mL of the larval suspension using a gavage needle.
-
Confirmation of Infection: The infection is considered established after a period of approximately 7 days for the adult stage in the intestine, or 30-45 days for the encapsulated larval stage in the muscles.
Protocol 3: Preparation and Administration of this compound
Objective: To prepare and administer this compound to infected mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (CMC), honey, or a cyclodextrin-based solution for improved solubility)
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Oral gavage needles
Procedure:
-
Dosage Calculation: Based on the data from other benzimidazoles, a starting dose range of 20-50 mg/kg body weight can be considered. The exact dose should be determined in preliminary dose-ranging studies.
-
Formulation Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare the chosen vehicle. For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of distilled water.
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to achieve the final desired concentration. Ensure the suspension is homogenous.
-
-
Administration:
-
Administer the this compound suspension to the mice via oral gavage. The volume administered is typically 0.1-0.2 mL per 10 g of body weight.
-
For the control group, administer the vehicle alone.
-
The treatment duration will depend on the parasite and the specific experimental design, but a common regimen for benzimidazoles is once daily for 5-10 consecutive days.
-
Protocol 4: Assessment of Parasite Burden
Objective: To quantify the number of parasites in treated and control mice to determine the efficacy of this compound.
Materials:
-
Dissection tools
-
Pepsin-HCl digestion solution
-
Microscope
-
Counting chamber
Procedure (for T. spiralis):
-
Sample Collection: At the end of the experiment, euthanize the mice and collect the diaphragm and other relevant muscle tissues.
-
Tissue Digestion:
-
Weigh the muscle tissue.
-
Mince the tissue and place it in a pepsin-HCl digestion solution.
-
Incubate at 37°C with gentle agitation until the muscle tissue is fully digested.
-
-
Larval Counting:
-
Collect the liberated larvae by sedimentation.
-
Resuspend the larvae in a known volume of saline.
-
Take an aliquot and count the number of larvae using a microscope and a counting chamber.
-
-
Data Expression: Express the parasite burden as larvae per gram of muscle tissue.
-
Efficacy Calculation: Calculate the percentage reduction in parasite burden in the this compound-treated group compared to the control group.
Concluding Remarks
While specific, recent data on the use of this compound in mouse models of parasitic infections is limited, the information available for other benzimidazoles provides a solid foundation for designing and conducting such studies. The protocols provided herein are intended as a starting point and should be adapted and optimized for the specific parasite, mouse strain, and experimental objectives. Careful consideration of this compound's solubility and bioavailability is crucial for achieving effective in vivo concentrations. Formulation strategies, such as the use of cyclodextrins, may be necessary to enhance its therapeutic efficacy. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound in mouse models to support its potential as an anthelmintic agent.
References
- 1. Inhibiting parasite proliferation using a rationally designed anti‐tubulin agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Flubendazole? [synapse.patsnap.com]
- 3. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 4. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
Cyclobendazole for Inhibiting Tumor Growth in Xenograft Models: Application Notes and Protocols
Introduction
Cyclobendazole is a member of the benzimidazole class of compounds, which are primarily known for their anthelmintic properties. Several compounds within this class, including flubendazole, albendazole, and mebendazole, have demonstrated significant antitumor activity in preclinical studies. The primary mechanism of action for the anticancer effects of these benzimidazoles is the disruption of microtubule polymerization by binding to β-tubulin. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This document provides a summary of the potential application of this compound in xenograft models of cancer and detailed protocols based on the activity of its analogues.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of benzimidazole compounds that are structurally related to this compound in various tumor xenograft models. This data can serve as a reference for designing experiments with this compound.
Table 1: Efficacy of Benzimidazoles in Xenograft Models
| Compound | Cancer Type | Cell Line | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| Mebendazole | Melanoma | M-14 | Mice | 1 mg, oral | 72% reduction in tumor volume compared to vehicle | [1][2] |
| Flubendazole | Not Specified | Not Specified | Mice | Not Specified | Significant suppression of tumor growth | |
| Albendazole | Colorectal Cancer | HT-29 | Nude Mice | 150 mg/kg, intraperitoneal | Profound inhibition of peritoneal tumor growth |
Table 2: In Vitro Cytotoxicity of Benzimidazoles in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Mebendazole | M-14 | Melanoma | 0.32 | [1] |
| Albendazole | HT-29 | Colorectal Cancer | 0.12 | |
| Flubendazole | HCT8 | Intestinal Cancer | 0.9 | |
| Albendazole | HCT8 | Intestinal Cancer | 0.3 |
Signaling Pathway
The primary anticancer mechanism of benzimidazoles involves the disruption of microtubule dynamics, a critical process for cell division and intracellular transport.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antitumor efficacy of this compound in xenograft models, adapted from studies on related benzimidazoles.
Cell Culture and Preparation
-
Cell Lines: Select appropriate human cancer cell lines for the study (e.g., M-14 melanoma, HT-29 colorectal cancer).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or PBS for injection.
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay to ensure a high percentage of viable cells for injection.
Xenograft Model Establishment
Caption: General workflow for xenograft studies.
-
Animals: Use immunodeficient mice (e.g., nude mice, SCID mice), typically 6-8 weeks old.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Cell Implantation: Subcutaneously inject the prepared cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of serum-free medium or PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers and calculate the tumor volume using the formula: (Length x Width²) / 2.
Drug Preparation and Administration
-
Preparation of this compound: The solubility of benzimidazoles is generally low in aqueous solutions. Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). For in vivo administration, the stock solution should be further diluted in a vehicle such as corn oil or a solution containing carboxymethylcellulose.
-
Treatment Groups: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomly assign the mice to different treatment groups:
-
Vehicle control group
-
This compound treatment group(s) (different doses)
-
Positive control group (a standard-of-care chemotherapy agent)
-
-
Administration: Based on studies with related compounds, oral gavage or intraperitoneal injection are common routes of administration. The dosing schedule can vary from daily to intermittent (e.g., once or twice weekly).
Assessment of Antitumor Efficacy
-
Tumor Measurements: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint Criteria: Euthanize the mice when the tumors reach a predetermined size, or if the animals show signs of significant toxicity (e.g., >20% body weight loss, ulceration of tumors).
-
Tumor Analysis: At the end of the study, excise the tumors, weigh them, and fix them in formalin for histopathological analysis or snap-freeze them in liquid nitrogen for molecular analysis.
-
Immunohistochemistry: Perform immunohistochemical staining of tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to further investigate the mechanism of action.
Conclusion
While direct evidence for the efficacy of this compound in inhibiting tumor growth in xenograft models is currently lacking, the substantial body of research on its structural analogues strongly suggests its potential as an anticancer agent. The protocols and data presented here provide a solid foundation for researchers to design and conduct preclinical studies to evaluate the therapeutic potential of this compound. Further investigation is warranted to establish its specific efficacy, optimal dosing, and safety profile in various cancer models.
References
Application Notes & Protocol: Dissolving Cyclobendazole in DMSO for Research Applications
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the solubilization of Cyclobendazole using Dimethyl Sulfoxide (DMSO) for use in both in vitro and in vivo experimental settings. Adherence to this protocol is critical for ensuring experimental reproducibility and obtaining reliable data.
Quantitative Data Summary
The following table summarizes key parameters for the preparation and handling of this compound solutions in DMSO.
| Parameter | Value / Recommendation | Source |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), ≥99.9% purity | [1] |
| Stock Solution Conc. | 10-20 mM (or 1000x final working concentration) | [2][3] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [4] |
| Storage (DMSO Stock) | Aliquot and store at -80°C (up to 6 months) or -20°C (up to 1 month) | [4] |
| Freeze-Thaw Cycles | Avoid repeated cycles to maintain compound integrity | |
| Final DMSO Conc. (In Vitro) | < 0.5% (0.1% is preferred to avoid cytotoxicity) | |
| Final DMSO Conc. (In Vivo) | ≤ 2% (to minimize systemic toxicity) | |
| Sterilization | Filtration of 100% DMSO stock is generally not required as DMSO is bactericidal |
Experimental Protocols
2.1. Protocol for High-Concentration Stock Solution Preparation (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight to be confirmed by user)
-
Anhydrous, sterile DMSO (≥99.9% purity)
-
Analytical balance within a chemical fume hood
-
Sterile amber or foil-wrapped glass vial
-
Sterile, positive displacement pipette or glass syringe
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound required. For a 10 mM solution in 1 mL of DMSO: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)
-
Weighing: Under a chemical fume hood, accurately weigh the calculated amount of this compound powder and transfer it to a sterile amber glass vial.
-
Dissolution: Add the calculated volume of sterile DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath at 37°C for 10-30 minutes until the solution is clear and free of particulates. Visually inspect against a light source to confirm complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile glass vials to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
2.2. Protocol for Preparing Working Solutions for In Vitro Assays
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in 100% DMSO if a dose-response curve is required. This ensures that the same volume of DMSO solution is added to each experimental condition.
-
Final Preparation: Dilute the DMSO stock (or serial dilution) directly into pre-warmed cell culture medium to achieve the desired final concentration. The final DMSO concentration must not exceed 0.5%.
-
Example: To make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
-
Mixing: Mix immediately and gently by pipetting or inverting to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding an equivalent volume of pure DMSO to the culture medium. This control is essential to distinguish the effects of the compound from those of the solvent.
2.3. Protocol for Preparing Working Solutions for In Vivo Studies
Procedure:
-
Vehicle Preparation: Prepare the desired sterile vehicle (e.g., Phosphate Buffered Saline (PBS), 0.9% NaCl).
-
Dilution: Based on the required dosage and injection volume, calculate the volume of the thawed this compound DMSO stock needed.
-
Final Preparation: Add the stock solution to the vehicle. The final concentration of DMSO in the working solution should ideally be 2% or lower to reduce toxicity in animals.
-
Co-Solvents: If precipitation occurs upon dilution, a co-solvent such as PEG400, Tween 80, or sodium carboxymethylcellulose (CMC-Na) may be required to maintain solubility.
-
Administration: Administer the freshly prepared solution to the animals immediately. A corresponding vehicle control containing the same final concentration of DMSO (and any co-solvents) must be used.
Visualizations
3.1. Experimental Workflow
References
Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following Cyclobendazole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobendazole is a synthetic benzimidazole derivative with potential applications in drug development, particularly in oncology. Like other benzimidazoles, its mechanism of action is believed to involve the disruption of microtubule polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.[3] The disruption of microtubule dynamics by chemical agents can lead to cell cycle arrest and apoptosis, making them a key target for anticancer therapies.[3][4]
Immunofluorescence staining is a powerful technique to visualize the effects of compounds like this compound on the microtubule network within cells. This method allows for the direct observation of changes in microtubule structure, density, and organization, providing valuable insights into the compound's efficacy and mechanism of action. These application notes provide a comprehensive protocol for the immunofluorescence staining of microtubules in cultured cells treated with this compound, along with methods for quantitative analysis.
Mechanism of Action of Benzimidazoles on Microtubules
Benzimidazole compounds, including this compound, exert their effects by binding to β-tubulin, a subunit of the αβ-tubulin heterodimers that polymerize to form microtubules. This binding inhibits the polymerization of tubulin into microtubules, leading to a net depolymerization of the microtubule network. The disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. This ultimately leads to an arrest of the cell cycle in the G2/M phase and can trigger apoptosis.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Seed adherent cells (e.g., HeLa, A549, or other relevant cell lines) onto sterile glass coverslips placed in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Include a vehicle control (DMSO-treated) and a positive control (e.g., nocodazole or colchicine) in the experimental setup.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the controls.
-
Incubate the cells for a predetermined period (e.g., 4, 8, 12, or 24 hours) to observe the effects on the microtubule network.
-
II. Immunofluorescence Staining of Microtubules
This protocol is a general guideline and may require optimization based on the cell line and specific antibodies used.
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.
-
Alternatively, for optimal microtubule preservation, fix the cells with ice-cold methanol for 10 minutes at -20°C. Note that methanol fixation also permeabilizes the cells.
-
-
Permeabilization (if using PFA fixation):
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing the antibodies to access the intracellular microtubule network.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against α-tubulin or β-tubulin in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) in the blocking buffer. Protect the antibody from light.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark in a humidified chamber.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
(Optional) Counterstain the nuclei by incubating with a DNA dye such as DAPI (4′,6-diamidino-2-phenylindole) or Hoechst stain for 5-10 minutes.
-
Wash the cells a final time with PBS.
-
Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
-
III. Image Acquisition and Analysis
-
Microscopy:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for the fluorophores used.
-
For quantitative analysis, ensure that all imaging parameters (e.g., laser power, exposure time, gain) are kept consistent across all samples.
-
-
Quantitative Analysis:
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to quantify changes in the microtubule network.
-
Parameters for quantification may include:
-
Microtubule Density: Measure the total fluorescence intensity of the tubulin stain per cell.
-
Microtubule Length and Number: Use image analysis plugins to skeletonize the microtubule network and measure the length and number of individual filaments.
-
Cellular Area and Shape: Quantify changes in cell morphology as a result of microtubule disruption.
-
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table presents representative data for other benzimidazole compounds known to disrupt microtubule polymerization. Researchers should generate similar data for this compound to accurately characterize its potency.
Table 1: Inhibitory Concentrations (IC50) of Various Benzimidazoles on Tubulin Polymerization
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Cell Line / System | Reference |
| Albendazole | ~ 0.5 - 2.5 | Varies | |
| Mebendazole | ~ 0.1 - 1.0 | Varies | |
| Nocodazole | ~ 0.04 - 5.0 | Varies | |
| Parbendazole | Potent inhibitor (specific IC50 not provided) | In vitro and in vivo |
Note: IC50 values can vary significantly depending on the experimental conditions, tubulin source, and assay method.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of this compound-induced microtubule disruption.
Caption: Experimental workflow for immunofluorescence staining.
References
- 1. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Screening of Cyclobendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobendazole, a member of the benzimidazole class of anthelmintic drugs, is gaining attention in the field of oncology for its potential as a repurposed anticancer agent. Like other benzimidazoles such as mebendazole and albendazole, the primary proposed mechanism of its antitumor activity is the disruption of microtubule polymerization by binding to β-tubulin. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2] Additionally, some benzimidazoles have been shown to modulate other critical cancer-related signaling pathways, including the Hedgehog and VEGFR-2 pathways, suggesting a multi-targeted anticancer effect.[3][4][5]
These application notes provide detailed protocols for a panel of in vitro assays to evaluate the anticancer efficacy of this compound, focusing on its effects on cell viability, its primary mechanism of action via tubulin polymerization, and its potential impact on other signaling pathways.
Data Presentation: Cytotoxicity of Benzimidazole Derivatives
While specific cytotoxic data for this compound is not extensively available in the public domain, the following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally related benzimidazole compounds against various human cancer cell lines. This data, determined by cell viability assays such as the MTT assay, serves as a reference for the expected potency of this compound and highlights the need for empirical determination of its specific IC50 values. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Albendazole | HCT8 | Intestinal | 0.3 |
| Flubendazole | HCT8 | Intestinal | 0.9 |
| Fenbendazole | HeLa | Cervical | 0.59 |
| Fenbendazole | C-33 A | Cervical | 0.84 |
| Fenbendazole | MDA-MB-231 | Breast | 1.80 |
| Fenbendazole | ZR-75-1 | Breast | 1.88 |
| Fenbendazole | HCT 116 | Colorectal | 3.19 |
| Mebendazole | A549 | Lung | Not specified |
| Mebendazole | HUH7 | Liver | Not specified |
| Mebendazole | MCF-7 | Breast | Not specified |
Note: The IC50 values for this compound against a comprehensive panel of cancer cell lines should be experimentally determined using the protocols outlined below.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of this compound in a selected cancer cell line. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Human cancer cell line of interest (e.g., HeLa, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase culture.
-
Adjust the cell suspension to a density of 1 x 10^5 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Ensure the final DMSO concentration in all wells is consistent and low (typically <0.5%) to avoid solvent toxicity.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Protocol 2: In Vitro Tubulin Polymerization Assay (Absorbance-based)
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.
Materials:
-
This compound (dissolved in DMSO)
-
Tubulin polymerization kit (containing purified tubulin, GTP, and polymerization buffer)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Glycerol (for polymerization enhancement)
-
96-well, half-area, UV-transparent plates
-
Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute the lyophilized tubulin in the appropriate buffer on ice as per the manufacturer's instructions. Keep the tubulin solution on ice at all times to prevent premature polymerization.
-
Prepare a stock solution of GTP in General Tubulin Buffer.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. Include a vehicle control (DMSO) and a known tubulin polymerization inhibitor (e.g., nocodazole) as a positive control.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C. It is critical to pre-warm the plate for reproducible results.
-
On ice, prepare the reaction mixture in the following order:
-
General Tubulin Buffer
-
Glycerol (to the desired final concentration, e.g., 10%)
-
This compound dilution or control
-
GTP (to a final concentration of 1 mM)
-
-
Initiate the reaction by adding the purified tubulin to a final concentration of 2-4 mg/mL.
-
Immediately transfer the reaction mixtures to the pre-warmed 96-well plate.
-
-
Kinetic Measurement:
-
Place the plate in the temperature-controlled spectrophotometer.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of this compound and the controls.
-
The rate of polymerization can be determined from the slope of the linear phase of the polymerization curve.
-
The IC50 for the inhibition of tubulin polymerization can be calculated by plotting the percentage of inhibition (relative to the vehicle control) against the this compound concentration.
-
Protocol 3: Hedgehog Signaling Pathway Inhibition Assay (Reporter Assay)
Based on the known activity of other benzimidazoles, this assay can be used to investigate whether this compound inhibits the Hedgehog signaling pathway. This protocol utilizes a cell line engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter (e.g., Shh-Light II cells).
Materials:
-
This compound (dissolved in DMSO)
-
Shh-Light II cells (or other suitable Gli-luciferase reporter cell line)
-
Complete cell culture medium
-
Low-serum medium
-
Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed Shh-Light II cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment and Pathway Activation:
-
The next day, replace the medium with low-serum medium.
-
Add serial dilutions of this compound or a known Hedgehog pathway inhibitor (e.g., cyclopamine) to the wells.
-
Induce the Hedgehog pathway by adding Shh conditioned medium or a Smoothened agonist (SAG). Include an uninduced control.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to cell viability (which can be determined in a parallel plate using the MTT assay).
-
Calculate the percentage of inhibition of Hedgehog signaling for each concentration of this compound relative to the induced control.
-
Determine the IC50 value for Hedgehog pathway inhibition from the resulting dose-response curve.
-
Visualizations
Experimental Workflow
References
- 1. Discovery of Small-Molecule Modulators of the Sonic Hedgehog Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing the antihelmintic mebendazole as a hedgehog inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Cyclobendazole
Introduction
Cyclobendazole is a synthetic benzimidazole derivative that exhibits potent antitumor activity by targeting microtubule polymerization. As a microtubule-depolymerizing agent, this compound disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1] This interference with microtubule dynamics leads to a halt in the cell cycle, predominantly at the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][2][3] Flow cytometry is a powerful technique to quantify this cell cycle arrest by measuring the DNA content of individual cells within a population.[4] This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using propidium iodide (PI) staining and flow cytometry.
Principle of the Assay
Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. By analyzing a population of cells using a flow cytometer, distinct phases of the cell cycle can be identified:
-
G0/G1 Phase: Cells with a normal diploid (2N) DNA content.
-
S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.
-
G2/M Phase: Cells with a tetraploid (4N) DNA content, representing cells in the G2 phase or mitosis.
Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase, which can be quantified by an increase in the percentage of cells with 4N DNA content.
Quantitative Data Summary
The following table summarizes representative data from studies analyzing cell cycle distribution in cancer cells following treatment with benzimidazole derivatives, a class of compounds to which this compound belongs.
| Treatment Group | Concentration (µM) | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 0 | Glioma (SF-268) | 72.56 ± 2.14 | 15.28 ± 0.61 | 12.16 ± 1.53 |
| Flubendazole | 0.25 | Glioma (SF-268) | 59.68 ± 1.65 | 16.86 ± 1.43 | 23.46 ± 3.08 |
| Flubendazole | 0.50 | Glioma (SF-268) | 15.14 ± 4.81 | 9.03 ± 4.20 | 75.83 ± 9.01 |
| Control (DMSO) | 0 | Gastric Cancer (SGC-7901) | - | - | - |
| Albendazole | 0.5 | Gastric Cancer (SGC-7901) | Decreased | - | Increased |
| Albendazole | 1.0 | Gastric Cancer (SGC-7901) | Decreased | - | Significantly Increased |
Data for Flubendazole and Albendazole, structurally related benzimidazoles, are presented to illustrate the expected effects of this compound. It is anticipated that this compound will induce a similar dose-dependent increase in the G2/M phase population.
Experimental Protocols
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
This compound stock solution (in DMSO)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometry tubes
Protocol for Cell Culture and Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, A549, or a relevant line for your research) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 or 48 hours).
Protocol for Cell Staining with Propidium Iodide
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA, then neutralize with complete medium.
-
Cell Collection: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells in 70% ethanol for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks at this stage.
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5-10 minutes to pellet. Discard the ethanol and wash the cell pellet twice with 1-2 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer.
Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation. Set the detector for PI fluorescence to the appropriate channel (e.g., FL2 or FL3, with emission around 617 nm).
-
Gating: Gate on the main cell population using a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.
-
Doublet Discrimination: Use a plot of fluorescence pulse area (FL-Area) versus pulse width (FL-Width) to gate on single cells and exclude doublets or aggregates.
-
Data Acquisition: Acquire data for at least 10,000-20,000 single-cell events per sample.
-
Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Caption: Workflow for flow cytometry analysis of cell cycle.
References
- 1. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cyclobendazole Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming cyclobendazole resistance in cancer cell lines. Given the limited research specifically on this compound resistance, this guide draws upon established principles and data from the broader class of benzimidazole anthelmintics, which share a primary mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other benzimidazoles as anticancer agents?
A1: The primary anticancer mechanism of this compound and other benzimidazoles is the disruption of microtubule polymerization.[1] These compounds bind to β-tubulin, a subunit of microtubules, preventing their formation.[2] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[2][3]
Q2: What are the known mechanisms by which cancer cells develop resistance to benzimidazoles?
A2: The most well-documented mechanism of resistance to benzimidazoles is the acquisition of specific point mutations in the β-tubulin gene.[4] These mutations can alter the drug binding site on the β-tubulin protein, reducing the affinity of the compound and rendering it less effective. Common mutations associated with benzimidazole resistance in helminths, and presumed to be relevant in cancer, occur at amino acid positions F167Y, E198A, and F200Y. Other potential but less characterized mechanisms may include increased drug efflux and altered drug metabolism.
Q3: How can I determine if my cancer cell line is sensitive or resistant to this compound?
A3: The sensitivity or resistance of a cell line is typically determined by its half-maximal inhibitory concentration (IC50) value, which is the concentration of a drug that inhibits 50% of cell viability. A lower IC50 value indicates higher sensitivity, while a higher IC50 value suggests resistance. You can determine the IC50 by performing a dose-response experiment and measuring cell viability using an assay like the MTT assay.
Troubleshooting Guide
Problem 1: My cell line shows decreasing sensitivity to this compound over time.
-
Possible Cause: You may be inadvertently selecting for a resistant population of cells through continuous culturing.
-
Solution:
-
Test an earlier passage of the cell line to see if the sensitivity is restored.
-
If you need to maintain the cell line for an extended period, consider preparing a large batch of early-passage cells and freezing them down for future experiments.
-
Problem 2: I am unable to achieve a significant cytotoxic effect with this compound, even at high concentrations.
-
Possible Cause 1: Intrinsic Resistance. The cell line may have intrinsic resistance to microtubule-disrupting agents. This could be due to pre-existing mutations in β-tubulin or other factors.
-
Solution 1:
-
Sequence the β-tubulin gene in your cell line to check for known resistance mutations.
-
Consider testing other benzimidazoles, as some have shown varying efficacy across different cell lines.
-
-
Possible Cause 2: Drug Stability. The this compound solution may have degraded.
-
Solution 2: Prepare fresh dilutions of the drug for each experiment from a properly stored stock solution.
Problem 3: I am trying to generate a this compound-resistant cell line, but I am not seeing any surviving clones.
-
Possible Cause: Initial Drug Concentration is Too High. A high initial dose of the drug can lead to widespread cell death, leaving no cells to develop resistance.
-
Solution: Start with a lower concentration of this compound, such as the IC20 or IC30, to allow for gradual adaptation of the cells.
Problem 4: My this compound-resistant cell line loses its resistant phenotype when the drug is removed.
-
Possible Cause: Unstable Resistance. The resistance mechanism may be transient or dependent on continuous drug pressure.
-
Solution: Maintain a low concentration of this compound in the culture medium to preserve the resistant population.
Data Presentation
Table 1: IC50 Values of Various Benzimidazoles in Different Cancer Cell Lines
| Benzimidazole | Cell Line | Cancer Type | IC50 (µM) |
| Mebendazole | H460 | Lung Cancer | 0.16 |
| Albendazole | HCT8 | Intestinal Cancer | 0.3 |
| Flubendazole | HCT8 | Intestinal Cancer | 0.9 |
| Benzimidazole 2 | HCT-116 | Colon Cancer | 16.18 (µg/mL) |
| Benzimidazole 4 | MCF-7 | Breast Cancer | 8.86 (µg/mL) |
Note: Data for this compound is limited. The provided data for other benzimidazoles can serve as a reference. IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cell line using a gradual dose-escalation approach.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell culture flasks
-
MTT reagent
-
Solubilization solution
Procedure:
-
Determine the Initial IC50:
-
Seed the parental cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 24-72 hours.
-
Perform an MTT assay to determine the IC50 value.
-
-
Initial Drug Exposure:
-
Culture the parental cells in a flask with a low concentration of this compound (e.g., IC20).
-
-
Dose Escalation:
-
Once the cells reach 80% confluency, passage them into a new flask with a slightly higher concentration of this compound (e.g., increase by 25-50%).
-
Repeat this process, gradually increasing the drug concentration over several weeks to months.
-
-
Monoclonal Selection (Optional):
-
Once a resistant population is established, perform limiting dilution to isolate monoclonal resistant cell lines.
-
-
Characterization of Resistance:
-
Determine the new IC50 of the resistant cell line and calculate the Resistance Index (RI = IC50 of resistant line / IC50 of parental line).
-
Maintain the resistant cell line in a medium containing a maintenance concentration of this compound.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol details the steps for performing an MTT assay to measure cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Serum-free medium
Procedure:
-
After the desired drug treatment period, remove the old medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours.
-
Add 150 µL of MTT solvent to each well.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 590 nm using a microplate reader.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Harvested cells (1 x 10^6)
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
PI staining solution (containing RNase)
Procedure:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in PI/RNase staining buffer.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
Protocol 4: Apoptosis Detection using Annexin V Staining
This protocol describes how to detect apoptosis by flow cytometry using Annexin V and propidium iodide (PI).
Materials:
-
Harvested cells
-
1X Annexin-binding buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) working solution
Procedure:
-
Induce apoptosis in your cells using the desired method.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI to 100 µL of the cell suspension.
-
Incubate at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Annexin-binding buffer and analyze by flow cytometry as soon as possible.
Visualizations
Caption: Workflow for developing this compound-resistant cancer cell lines.
Caption: Primary signaling pathway of this compound's anticancer activity.
Caption: Logical relationships of this compound resistance mechanisms.
References
- 1. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer role of flubendazole: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative effect of benzimidazole anthelmintics albendazole, ricobendazole, and flubendazole in intestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance mutations impair benzimidazole efficacy against Ascaridia galli by altering β-tubulin interactions [mid.journals.ekb.eg]
Technical Support Center: Cyclobendazole Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with cyclobendazole in aqueous solutions. Given the limited direct data on this compound, much of the guidance is extrapolated from studies on structurally similar benzimidazole compounds like albendazole and mebendazole.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound, like other benzimidazole derivatives, is a poorly water-soluble compound. Precipitation in aqueous solutions is a common issue and can be triggered by several factors:
-
pH shifts: The solubility of benzimidazoles is often pH-dependent. A change in the pH of your solution can significantly decrease its solubility, leading to precipitation. For instance, mebendazole's solubility is higher in acidic pH where its amino/benzimidazole groups are protonated.[1]
-
Temperature changes: While the effect can vary, changes in temperature can alter solubility. For some benzimidazole-cyclodextrin complexes, lower temperatures (e.g., 25°C) have shown better complexation and solubility compared to higher temperatures (e.g., 37°C).[2]
-
Solvent effects: If you are diluting a stock solution of this compound prepared in an organic solvent with an aqueous buffer, the drastic change in solvent polarity can cause the compound to precipitate. This is a common phenomenon known as "crashing out."
-
Supersaturation: You might have created a supersaturated solution, which is an unstable state where the concentration of the dissolved this compound is higher than its equilibrium solubility.[3] This can lead to spontaneous precipitation over time.[3]
-
High concentration: Exceeding the intrinsic solubility of this compound in the specific aqueous medium will inevitably lead to precipitation.
Q2: How can I increase the aqueous solubility of this compound?
A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound:
-
pH Adjustment: Based on the behavior of similar compounds, acidifying the aqueous solution may increase the solubility of this compound. For example, the solubility of albendazole was found to be greater in a pH 2 buffer.[4]
-
Use of Co-solvents: Incorporating a water-miscible organic solvent (co-solvent) can increase the solubility. However, the choice of co-solvent and its concentration are critical, as it can also sometimes decrease solubility by competing with the drug for complexation with other solubilizing agents.
-
Complexation with Cyclodextrins: Cyclodextrins are molecules capable of forming inclusion complexes with hydrophobic drugs, thereby increasing their apparent solubility. Various derivatives of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), have been shown to significantly increase the solubility of albendazole.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules. However, their use with cyclodextrins should be carefully considered, as they might not have a synergistic effect.
-
Salt Formation: Preparing a salt form of the drug can significantly improve its solubility and dissolution rate. For instance, albendazole-HCl salt showed a dramatic increase in solubility compared to the free base.
Q3: What is the recommended procedure for preparing a this compound solution to avoid precipitation?
A3: To minimize precipitation, consider the following workflow:
-
Start with a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of poorly soluble compounds.
-
When diluting into an aqueous buffer, add the stock solution to the buffer in a stepwise or dropwise manner while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Consider pre-dissolving a solubilizing agent, such as a cyclodextrin, in the aqueous buffer before adding the this compound stock solution. This can help to immediately form inclusion complexes and keep the drug in solution.
-
Control the pH of the final solution. Based on data from similar compounds, a slightly acidic pH may be beneficial for solubility.
-
Avoid drastic temperature changes. Prepare and store your solutions at a consistent temperature.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding stock solution to aqueous buffer. | Rapid change in solvent polarity ("crashing out"). | 1. Add the stock solution dropwise into the vigorously stirring aqueous buffer. 2. Warm the aqueous buffer slightly (if temperature stability of the compound allows). 3. Increase the concentration of any co-solvent in the final solution. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | Supersaturation or slow precipitation kinetics. | 1. The solution is likely supersaturated. Try preparing a more dilute solution. 2. Incorporate a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP), which can help maintain the supersaturated state. 3. Ensure the pH of the solution is stable over time. |
| Inconsistent solubility results between experiments. | Variations in experimental conditions. | 1. Strictly control the pH, temperature, and composition of your aqueous buffer. 2. Ensure the purity of the this compound. 3. Standardize the stirring/agitation time and speed. For cyclodextrin complexation with albendazole, agitation for three days showed maximum complexation. |
| Low solubility despite using cyclodextrins. | Suboptimal complexation conditions. | 1. Optimize the cyclodextrin concentration. Higher concentrations generally lead to higher solubility. 2. Adjust the pH; the affinity of cyclodextrins can be pH-dependent. 3. Allow sufficient time for complexation to occur, which may take several hours to days with agitation. |
Quantitative Data Summary
The following tables summarize solubility data for albendazole, a structurally similar compound to this compound, which can provide a useful reference for experimental design.
Table 1: Solubility of Albendazole in Different pH Buffers
| pH | Solubility (µg/mL) |
| 2 | 23.5 |
| 4 | Low |
| 8 | Minimum solubility |
| 10 | Low |
Table 2: Enhancement of Albendazole Solubility with Cyclodextrins (at 25°C)
| Cyclodextrin (40% solution) | pH | Solubility (mg/mL) |
| SBE-β-CD | 2.3 | 8.0 |
| HP-β-CD | 2.3 | 6.4 |
Experimental Protocols
Protocol 1: Phase Solubility Study with Cyclodextrins
This protocol is adapted from the Higuchi and Connors method to determine the effect of cyclodextrins on this compound solubility.
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD) in the desired buffer.
-
Addition of this compound: Add an excess amount of this compound powder to each cyclodextrin solution in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 72 hours) to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw an aliquot from the supernatant and filter it through a 0.45 µm filter to remove undissolved solid.
-
Quantification: Dilute the filtered samples appropriately and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the total concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the stability constant of the inclusion complex.
Protocol 2: Quantification of this compound by HPLC-UV
A general reverse-phase HPLC method for the quantification of benzimidazoles can be adapted for this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic buffer (e.g., pH 3.5 buffer) and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 224 nm for albendazole).
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent to generate a standard curve for quantification.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Strategies to enhance the aqueous solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Super Aqueous Solubility of Albendazole in β-Cyclodextrin for Parenteral Application in Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimizing Cyclobendazole concentration for anti-proliferative effects
Technical Support Center: Optimizing Cyclobendazole Concentration
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using this compound to study its anti-proliferative effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary anti-proliferative mechanism of action for this compound?
A1: this compound belongs to the benzimidazole class of compounds.[1] The primary mechanism for this class is the disruption of microtubule polymerization by binding to β-tubulin.[2][3] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and can subsequently induce apoptosis (programmed cell death).[4] Some benzimidazoles may also affect other pathways, such as angiogenesis, by inhibiting receptors like VEGFR-2.[5]
Q2: How should I dissolve this compound for in vitro experiments?
A2: this compound, like many benzimidazoles, has poor aqueous solubility. It is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). This stock solution is then serially diluted in a complete cell culture medium to achieve the final desired experimental concentrations.
Q3: What is a good starting concentration range for this compound in a cell viability assay?
A3: Specific IC50 data for this compound is not widely published. However, based on data from structurally similar benzimidazoles like Albendazole and Flubendazole, a sensible starting range for a dose-response experiment would be from 0.1 µM to 10 µM. The optimal concentration is highly cell-line dependent. It is recommended to perform a broad-range dose-response curve to determine the IC50 value for your specific cell line.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. It is critical to include a vehicle control (cells treated with the same final concentration of DMSO as the highest drug concentration) in all experiments to account for any effects of the solvent itself.
Troubleshooting Guide
| Problem / Question | Possible Causes | Recommended Solutions |
| I am not observing any anti-proliferative effect. | 1. Insoluble Compound: The drug may have precipitated out of the solution when diluted into the aqueous culture medium. 2. Inactive Compound: The drug stock may have degraded. 3. Cell Line Resistance: The chosen cell line may be insensitive to benzimidazole-class drugs. 4. Insufficient Incubation Time: The treatment duration may be too short to observe an effect. | 1. Verify Solubility: Visually inspect the media for precipitation after adding the drug. Prepare fresh dilutions and ensure rapid mixing. Consider stepwise dilutions. 2. Prepare Fresh Stock: Make a fresh stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C to avoid freeze-thaw cycles. 3. Use a Positive Control: Test a cell line known to be sensitive to microtubule inhibitors (e.g., HCT8 for Albendazole) or use a well-characterized drug like Paclitaxel as a positive control. 4. Extend Incubation: Increase the treatment time (e.g., from 24h to 48h or 72h), as the effects are often time-dependent. |
| My IC50 values are inconsistent between experiments. | 1. Cell Health/Passage Number: Cells at a high passage number or in poor health can respond differently. 2. Seeding Density Variation: Inconsistent initial cell numbers will lead to variability. 3. Reagent Variability: Differences in media, serum batches, or assay reagents. 4. Assay Timing: Reading the results at different time points post-treatment. | 1. Standardize Cell Culture: Use cells within a consistent, low passage number range. Discard cells that are unhealthy or have been in culture for too long. 2. Ensure Uniform Seeding: Count cells accurately before plating and ensure a homogenous cell suspension while seeding. 3. Use Consistent Reagents: Use the same lot of media, FBS, and assay kits for a set of comparable experiments. 4. Maintain Consistent Timing: Standardize all incubation times precisely. |
| I'm seeing an "edge effect" in my 96-well plate. | 1. Evaporation: The outer wells of a 96-well plate are prone to evaporation during long incubation periods, concentrating the drug and media components. | 1. Improve Plate Hydration: Place the 96-well plate inside a secondary container with sterile, water-soaked paper towels. 2. Avoid Outer Wells: Do not use the outermost wells for experimental data. Fill them with sterile PBS or media to act as a humidity barrier. |
Data Presentation: Comparative IC50 Values
While specific IC50 values for this compound are limited in the literature, the following table summarizes the reported anti-proliferative activity of other benzimidazole compounds against various human cancer cell lines, providing a reference for expected potency.
| Compound | Cell Line | Cancer Type | Reported IC50 (µM) |
| Albendazole | HCT8 | Intestinal | 0.3 |
| SW480 | Intestinal | > 10 | |
| Flubendazole | HCT8 | Intestinal | 0.9 |
| SW620 | Intestinal | > 10 | |
| Mebendazole | A549 | Lung | ~0.5 (estimated) |
| A375 | Melanoma | ~0.5 (estimated) |
Note: IC50 values are highly dependent on the assay method and incubation time.
Experimental Protocols
Cell Viability - MTT Assay
This protocol measures cellular metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of your this compound DMSO stock in a complete culture medium.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound (or vehicle control) to the wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate for Formazan Production: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals. Mix gently by pipetting or shaking.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.
Apoptosis Detection - Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a viability dye that only enters cells with compromised membranes (late apoptotic/necrotic).
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen time period. Collect both adherent and floating cells.
-
Cell Harvesting: Aspirate the medium (containing floating cells) into a centrifuge tube. Wash adherent cells with PBS and collect the wash. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis - Propidium Iodide Staining
This flow cytometry method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect both floating and adherent cells as described above.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is expected following treatment with benzimidazoles.
Mandatory Visualizations
Caption: Proposed mechanism of this compound's anti-proliferative effect.
Caption: Standard workflow for a cell viability (MTT) assay.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antiproliferative effect of benzimidazole anthelmintics albendazole, ricobendazole, and flubendazole in intestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results in Cyclobendazole experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclobendazole. Our aim is to help you overcome common challenges and achieve consistent, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a member of the benzimidazole class of compounds, primarily functions by disrupting microtubule polymerization.[1] It binds to β-tubulin, a key protein component of microtubules, preventing its assembly into functional microtubules. This disruption of the microtubule cytoskeleton interferes with essential cellular processes such as cell division (mitosis), intracellular transport, and maintenance of cell shape, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[2]
Q2: I'm observing high variability in my cell viability assay results. What could be the cause?
A2: Inconsistent results in cell viability assays (e.g., MTT, XTT) with this compound can stem from several factors:
-
Poor Solubility: Benzimidazoles, including this compound, often have low aqueous solubility. If the compound precipitates in your culture medium, the effective concentration will be lower and inconsistent across wells. See our troubleshooting guide below for tips on improving solubility.
-
Compound Instability: The stability of this compound in cell culture media can vary depending on the media composition and incubation time. Degradation of the compound will lead to a decrease in its effective concentration over the course of the experiment.
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivity to this compound due to differences in drug metabolism, expression of target proteins (β-tubulin isoforms), or activation of resistance mechanisms.
-
Inconsistent Seeding Density: Uneven cell seeding across the plate will lead to variability in the final cell numbers and, consequently, in the assay readout.
Q3: My apoptosis assay results are not showing a clear dose-dependent effect. What should I check?
A3: If you are not observing a clear dose-dependent increase in apoptosis, consider the following:
-
Time Point of Analysis: The induction of apoptosis is a time-dependent process. You may need to perform a time-course experiment to determine the optimal incubation time for observing a significant apoptotic response in your specific cell line.
-
Concentration Range: The effective concentration range for inducing apoptosis can vary significantly between cell lines. It is advisable to test a broad range of concentrations in your initial experiments.
-
Assay Sensitivity: Ensure that your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is sensitive enough to detect early apoptotic events.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells may not respond consistently to treatment.
Q4: How can I confirm that this compound is disrupting microtubules in my cells?
A4: The most direct way to visualize the effect of this compound on the microtubule network is through immunofluorescence microscopy. You can stain treated and untreated cells with an antibody specific for α-tubulin or β-tubulin. In untreated cells, you should observe a well-organized network of filamentous microtubules. In this compound-treated cells, you would expect to see a diffuse, disorganized tubulin staining, indicating microtubule depolymerization.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Problem: this compound precipitates out of the cell culture medium, leading to inconsistent and lower-than-expected efficacy.
Solutions:
| Solution | Description | Considerations |
| Use of a Co-solvent | Dissolve this compound in a small amount of a biocompatible solvent like DMSO before diluting it in the culture medium. | The final concentration of the co-solvent in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of the co-solvent) in your experiments. |
| Complexation with Cyclodextrins | Cyclodextrins can encapsulate poorly soluble drugs, increasing their aqueous solubility. | The type of cyclodextrin and the drug-to-cyclodextrin ratio may need to be optimized. |
| Preparation of a Stock Solution | Prepare a high-concentration stock solution in a suitable solvent and store it at -20°C or -80°C. Dilute the stock solution in pre-warmed medium immediately before use. | Avoid repeated freeze-thaw cycles of the stock solution. |
| Sonication | Briefly sonicate the diluted this compound solution to aid in dissolution. | Use a water bath sonicator to avoid overheating and potential degradation of the compound. |
Issue 2: Inconsistent Cell Viability Results
Problem: High standard deviations and lack of a clear dose-response curve in MTT or similar viability assays.
Solutions:
| Solution | Description | Considerations |
| Optimize Seeding Density | Perform a preliminary experiment to determine the optimal cell seeding density that ensures logarithmic growth throughout the experiment. | Over-confluent or sparse cultures can lead to unreliable results. |
| Verify Compound Stability | Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. | If the compound is unstable, consider shorter incubation times or replenishing the medium with fresh compound during the experiment. |
| Check for Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., by reducing the tetrazolium salt directly). | Run a control with this compound in cell-free medium to check for direct reduction of the assay reagent. |
| Use Multiple Viability Assays | Confirm your results using a second, mechanistically different viability assay (e.g., a dye exclusion assay like Trypan Blue). | This helps to rule out assay-specific artifacts. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
| This compound (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 0.1 | 1.18 | 94.4% |
| 1 | 0.85 | 68.0% |
| 10 | 0.42 | 33.6% |
| 100 | 0.15 | 12.0% |
Apoptosis (Annexin V/PI) Assay
This protocol provides a method for detecting apoptosis and distinguishing it from necrosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrosis).
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95 | 3 | 2 |
| This compound (1 µM) | 80 | 15 | 5 |
| This compound (10 µM) | 40 | 45 | 15 |
Microtubule Disruption (Immunofluorescence) Assay
This protocol describes how to visualize the microtubule network in cells treated with this compound.
Materials:
-
Cells of interest cultured on glass coverslips
-
Complete cell culture medium
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a culture plate and allow them to attach.
-
Treat the cells with this compound for the desired duration.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 1% BSA for 30 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Mechanism of action of this compound.
References
Technical Support Center: Reducing Off-Target Effects of Cyclobendazole In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclobendazole in vitro. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and reliability.
Disclaimer: this compound is a member of the benzimidazole class of compounds. While its primary mechanism of action is the disruption of microtubule polymerization, specific off-target effects for this compound are not as extensively documented as for other benzimidazoles like Mebendazole and Albendazole. Therefore, this guide leverages data from related compounds to inform potential off-target liabilities and mitigation strategies. Researchers should validate these potential off-targets for this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how can this inform potential off-target effects?
A1: this compound, like other benzimidazoles, primarily exerts its biological effects by binding to β-tubulin and inhibiting its polymerization into microtubules. This disruption of the cytoskeleton affects essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape. Given the high conservation of tubulin across different species, off-target effects can be anticipated in mammalian cells, particularly at higher concentrations.
Q2: My cells are showing unexpected phenotypes (e.g., changes in morphology, altered signaling) after treatment with this compound. Could these be off-target effects?
A2: Yes, unexpected cellular phenotypes are often indicative of off-target effects. While some of these changes may be downstream consequences of microtubule disruption (the on-target effect), they could also result from this compound interacting with other cellular proteins. For instance, other benzimidazoles have been shown to inhibit various kinases and interfere with signaling pathways such as Hedgehog and VEGFR-2.
Q3: How can I begin to troubleshoot and identify the cause of suspected off-target effects of this compound?
A3: A systematic approach is recommended. Start by performing a dose-response analysis to determine if the unexpected phenotype occurs at concentrations significantly higher than those required for the intended microtubule disruption. If so, this suggests a higher likelihood of off-target interactions. Subsequently, you can employ a series of targeted assays to investigate potential off-target classes, such as kinase inhibition assays or pathway-specific reporter assays.
Q4: Are there general strategies to minimize off-target effects of this compound in my in vitro experiments?
A4: Several strategies can be employed to reduce off-target effects:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific cell line and use this concentration for your experiments.
-
Optimize Treatment Duration: Limit the exposure of cells to this compound to the shortest duration necessary to observe the on-target effect.
-
Use Control Compounds: Include a structurally related but biologically inactive analog of this compound, if available, to differentiate between specific on-target effects and non-specific or compound-scaffold-related effects.
-
Employ Orthogonal Approaches: Confirm key findings using alternative methods to modulate the target, such as siRNA-mediated knockdown of β-tubulin, to ensure the observed phenotype is indeed a result of on-target activity.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Concentrations Expected to be Non-Toxic
Potential Cause: Off-target effects leading to cellular toxicity through mechanisms other than microtubule disruption.
Troubleshooting Steps:
-
Perform a Detailed Cytotoxicity Profile:
-
Method: Use a cell viability assay, such as the MTT assay, to determine the IC50 (half-maximal inhibitory concentration) of this compound in your cell line of interest.
-
Interpretation: If the IC50 value is significantly lower than anticipated or if cytotoxicity is observed at concentrations that do not correlate with the expected level of microtubule disruption, off-target toxicity is likely.
-
-
Assess Apoptosis Induction:
-
Method: Utilize an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to distinguish between apoptotic and necrotic cell death.
-
Interpretation: A significant increase in the apoptotic cell population at lower concentrations may indicate the activation of off-target pro-apoptotic pathways.
-
-
Investigate Off-Target Kinase Inhibition:
-
Method: Perform an in vitro kinase inhibition assay, screening this compound against a panel of kinases, particularly those known to be affected by other benzimidazoles (e.g., VEGFR2, ABL1, BRAF).
-
Interpretation: Identification of potent inhibition of specific kinases can provide a mechanistic explanation for the observed cytotoxicity.
-
Issue 2: Inconsistent or Unexplained Changes in a Specific Signaling Pathway
Potential Cause: this compound is directly or indirectly modulating components of a signaling pathway unrelated to microtubule dynamics.
Troubleshooting Steps:
-
Pathway-Specific Reporter Assays:
-
Method: Use a reporter gene assay for the suspected pathway (e.g., a Gli-luciferase reporter for the Hedgehog pathway).
-
Interpretation: A dose-dependent change in reporter activity in the presence of this compound would suggest an interaction with the pathway.
-
-
Western Blot Analysis of Key Pathway Components:
-
Method: Analyze the phosphorylation status and total protein levels of key signaling molecules within the pathway of interest (e.g., p-ERK, total ERK for the MAPK/ERK pathway; SMO, GLI1 for the Hedgehog pathway; p-VEGFR2, total VEGFR2 for the VEGFR2 pathway).
-
Interpretation: Alterations in the phosphorylation or expression levels of these proteins upon this compound treatment provide evidence for pathway modulation.
-
-
Target Knockdown/Knockout Rescue Experiments:
-
Method: Use CRISPR/Cas9 or siRNA to knockdown or knockout the expression of the putative off-target protein. Then, treat the cells with this compound.
-
Interpretation: If the signaling pathway is no longer affected by this compound in the absence of the putative off-target, it confirms the off-target interaction.
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the concentration-dependent effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
Objective: To assess the inhibitory activity of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
This compound stock solution
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Stop solution (e.g., phosphoric acid)
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter and fluid
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Kinase Reaction Mixture: In a microplate, prepare the kinase reaction mixture containing the purified kinase, its specific substrate, and the kinase reaction buffer.
-
Compound Incubation: Add the diluted this compound or vehicle control to the kinase reaction mixtures and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Substrate Capture: Transfer the reaction mixtures to the filter plate, where the phosphorylated substrate will bind to the filter membrane.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Data Presentation
Table 1: Hypothetical Kinase Inhibition Profile of this compound (Based on Data from Related Benzimidazoles)
| Kinase Target | IC50 (µM) | Putative Effect |
| On-Target | ||
| TUBB (β-tubulin) | 0.1 | Inhibition of microtubule polymerization |
| Potential Off-Targets | ||
| VEGFR2 | 1.5 | Anti-angiogenic effects |
| ABL1 | 2.8 | Inhibition of a non-receptor tyrosine kinase |
| BRAF | 5.2 | Inhibition of a key kinase in the MAPK/ERK pathway |
| SRC | 7.5 | Inhibition of a proto-oncogenic tyrosine kinase |
Note: This data is hypothetical and intended for illustrative purposes. Actual IC50 values must be determined experimentally for this compound.
Table 2: Troubleshooting Guide for Unexpected Experimental Outcomes
| Observed Issue | Potential Cause | Recommended First Action | Follow-up Experiment |
| Higher than expected cytotoxicity | Off-target kinase inhibition | Perform a dose-response MTT assay to confirm the cytotoxic profile. | Screen against a panel of kinases implicated in cell survival pathways. |
| Altered cell morphology unrelated to mitotic arrest | Interference with actin cytoskeleton or focal adhesions | Immunofluorescence staining for actin filaments and vinculin. | Western blot for key focal adhesion proteins (e.g., FAK, Paxillin). |
| Inhibition of cell migration at sub-cytotoxic concentrations | Inhibition of signaling pathways involved in migration (e.g., VEGFR2) | Perform a wound-healing or transwell migration assay. | Western blot for phosphorylated VEGFR2 and downstream effectors. |
| Changes in gene expression unrelated to cell cycle | Modulation of a specific transcription factor or signaling pathway (e.g., Hedgehog) | Use a relevant reporter gene assay (e.g., Gli-luciferase). | qRT-PCR for target genes of the suspected pathway. |
Mandatory Visualizations
References
Technical Support Center: Cyclobendazole Formulations for In Vivo Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the solubility of Cyclobendazole for in vivo applications. Given that this compound is a benzimidazole derivative, it is characterized by poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability in animal studies. This guide offers practical strategies, detailed protocols, and troubleshooting advice to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve for in vivo experiments?
A1: this compound belongs to the benzimidazole class of compounds, which are known for their poor water solubility. This is due to their crystalline structure and physicochemical properties. Low aqueous solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in the bloodstream.
Q2: What are the common approaches to increase the solubility of poorly soluble drugs like this compound?
A2: Several techniques can be employed to enhance the solubility of compounds like this compound. These include the use of co-solvents, surfactants, cyclodextrins, pH modification, and the preparation of solid dispersions. The choice of method depends on the desired route of administration (e.g., oral, parenteral) and the specific requirements of the study.
Q3: Is it acceptable to use DMSO to dissolve this compound for in vivo studies?
A3: While this compound is soluble in Dimethyl Sulfoxide (DMSO), its use in in vivo studies should be approached with caution. High concentrations of DMSO can be toxic to animals. Typically, the final concentration of DMSO in the administered formulation should be kept to a minimum, often below 10% and ideally even lower, depending on the animal model and administration route. A common practice is to dissolve the compound in a small amount of DMSO and then dilute it with a suitable vehicle like saline or polyethylene glycol.
Q4: My this compound formulation appears clear initially but precipitates upon dilution or administration. What can I do?
A4: This phenomenon, known as "crashing out," is common when a drug dissolved in a strong organic solvent is introduced into an aqueous environment like the bloodstream or gastrointestinal fluid. To prevent this, consider using a formulation that can maintain the drug in a solubilized state, such as a self-emulsifying drug delivery system (SEDDS), a liposomal formulation, or a solid dispersion that includes a precipitation inhibitor like HPMC.
Q5: What is a solid dispersion and how can it help with this compound's solubility?
A5: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually a polymer, at the solid state. This can be achieved by methods like solvent evaporation or melt extrusion. By converting the crystalline drug into an amorphous state, its dissolution rate and solubility can be significantly increased. For other benzimidazoles, polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) have been used successfully.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| This compound does not dissolve in the chosen vehicle. | The vehicle has insufficient solubilizing capacity for the required concentration. | - Increase the proportion of the co-solvent (e.g., PEG 400, Propylene Glycol).- Try a different co-solvent or a combination of co-solvents.- Consider using a surfactant (e.g., Tween 80, Cremophor EL) at a low concentration.- Explore the use of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes. |
| The formulation is too viscous for injection. | High concentration of polymers or co-solvents. | - Gently warm the formulation to reduce viscosity (ensure the compound is stable at that temperature).- Dilute the formulation with a suitable vehicle, if the final concentration remains acceptable.- Consider an alternative formulation approach, such as a nanosuspension. |
| Precipitation occurs after preparation and upon standing. | The solution is supersaturated and thermodynamically unstable. | - Ensure you are operating below the maximum solubility of this compound in that specific vehicle.- Add a stabilizer or a precipitation inhibitor (e.g., HPMC, PVP) to the formulation.- Store the formulation under appropriate conditions (e.g., protected from light, refrigerated if stable at low temperatures). |
| Inconsistent results in animal studies (high variability in plasma concentrations). | Poor and variable absorption due to solubility and dissolution issues. | - Improve the formulation to ensure complete and consistent dissolution in vivo. A solution is generally preferred over a suspension for minimizing variability.- For oral administration, consider pre-dosing with a vehicle that enhances absorption or using a self-emulsifying formulation. |
| Signs of toxicity in animals (e.g., irritation at the injection site, lethargy). | The vehicle or a component of the formulation is causing an adverse reaction. | - Reduce the concentration of potentially toxic excipients like DMSO or certain surfactants.- Ensure the pH of the formulation is close to physiological pH (around 7.4) for parenteral administration.- Test the vehicle alone in a control group of animals to assess its tolerability. |
Quantitative Data Summary
The following tables summarize solubility data for benzimidazole compounds in various vehicles. This data can serve as a starting point for developing a suitable formulation for this compound. Note that the optimal formulation for this compound will likely require experimental optimization.
Table 1: Solubility of Benzimidazoles in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Carbendazim | DMSO | ~25 mg/mL | [2] |
| Carbendazim | Dimethyl formamide (DMF) | ~30 mg/mL | [2] |
| Carbendazim | Ethanol | ~5 mg/mL | [2] |
| Fenbendazole | DMSO | ~10 mg/mL | [3] |
| Fenbendazole | Dimethyl formamide (DMF) | ~10 mg/mL | |
| Thiabendazole | DMSO | ~20 mg/mL | |
| Thiabendazole | Dimethyl formamide (DMF) | ~20 mg/mL | |
| Thiabendazole | Ethanol | ~0.5 mg/mL | |
| This compound | DMSO | Soluble | **** |
Table 2: Examples of Formulations Used for Benzimidazoles to Enhance Solubility
| Benzimidazole | Formulation Approach | Achieved Solubility/Outcome | Reference |
| Albendazole | 200 mM HP-β-CD with 50 mM citric acid | > 1.5 mg/mL | |
| Mebendazole | Solid dispersion with PEG-6000 (1:2 ratio) | Significant improvement in dissolution rate and bioavailability | |
| Flubendazole (Parenteral) | Polyethylene glycol 400 (PEG400) with 20% hydroxypropyl-β-cyclodextrin, pH 4.2 | Suitable for intravenous administration in rats | |
| Flubendazole (Oral) | Suspension in water containing 0.5% w/v Methocel A4M | Used for oral administration in rats | |
| Fenbendazole | Inclusion complex with methyl-β-cyclodextrin | Increased water solubility to 20.21 mg/mL from 0.3 µg/mL |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Parenteral Administration
This protocol is based on formulations developed for other poorly soluble benzimidazoles and should be optimized for this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Propylene Glycol (PG), sterile, injectable grade
-
Sterile Water for Injection or Saline (0.9% NaCl)
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming (to 37-40°C) and vortexing may aid dissolution.
-
-
Vehicle Preparation:
-
Prepare the co-solvent vehicle. A common starting point is a mixture of PEG 400 and PG. For example, a 1:1 ratio of PEG 400 to PG.
-
Alternatively, a vehicle of PEG 400 and Sterile Water/Saline can be used. A common ratio is 40% PEG 400, 10% DMSO, and 50% Saline. The final concentration of DMSO should be kept as low as possible.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the co-solvent vehicle while vortexing to ensure proper mixing.
-
If necessary, further dilute with Sterile Water for Injection or Saline to the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the formulation may need to be adjusted (e.g., by increasing the co-solvent ratio).
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
Protocol 2: Preparation of an Oral Suspension
For oral administration, a uniform and stable suspension is often sufficient and can be easier to prepare than a solution.
Materials:
-
This compound
-
Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) or Methocel A4M)
-
Wetting agent (e.g., Tween 80 at 0.1% v/v)
-
Purified Water
Procedure:
-
Vehicle Preparation:
-
Prepare the suspending vehicle by slowly adding the suspending agent (e.g., CMC-Na) to purified water while stirring continuously until a uniform, viscous solution is formed.
-
Add the wetting agent (e.g., Tween 80) to the vehicle and mix well.
-
-
Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
In a mortar, add a small amount of the vehicle to the this compound powder to form a smooth paste. This step is crucial for proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste with continuous trituration to form a uniform suspension.
-
Transfer the suspension to a calibrated container and add vehicle to the final desired volume.
-
Stir the suspension well before each administration to ensure uniform dosing.
-
Visualizations
Caption: Workflow for preparing and administering a co-solvent-based formulation of this compound.
Caption: A logical diagram for troubleshooting this compound solubility issues.
References
Addressing cytotoxicity of Cyclobendazole in control cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of Cyclobendazole, particularly in control cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is a benzimidazole-class compound. Its primary mechanism of action involves binding to the colchicine-binding site on β-tubulin subunits.[1] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cellular cytoskeleton.[2] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][3] Therefore, a certain degree of cytotoxicity is the expected on-target effect of this compound.
Q2: My IC50 values for this compound are inconsistent across experiments. What are the common causes?
A2: Inconsistent IC50 values are a frequent issue in cytotoxicity assays and can stem from several factors:
-
Compound Precipitation: Benzimidazole compounds often have poor aqueous solubility.[4] If this compound precipitates in the culture medium, its effective concentration will be lower and variable. Always visually inspect for precipitation after adding the compound to the medium.
-
Inconsistent Cell Seeding: The number of cells at the start of the experiment is critical. Variations in cell seeding density can lead to significant differences in final viability readings. Ensure you have a uniform, single-cell suspension before plating.
-
Variable Incubation Time: The cytotoxic effect of this compound is time-dependent. It is crucial to use a consistent incubation time for all experiments to ensure reproducibility. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal, most consistent time point for your specific cell line.
-
Assay Method and Cell Line: IC50 values are highly dependent on the cell line used and the method of calculation. Different cytotoxicity assays (e.g., MTT vs. LDH release) measure different cellular events and can yield different values.
Q3: I'm observing high cytotoxicity in my vehicle control group (e.g., DMSO). What should I do?
A3: Cytotoxicity in the vehicle control group indicates a problem with the experimental setup, not the compound itself.
-
Solvent Toxicity: The most common cause is that the solvent concentration is too high. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some are more sensitive. It is essential to determine the maximum non-toxic concentration of your solvent on your specific cell line by running a solvent-only dose-response curve.
-
Contamination: Microbial (bacterial, fungal) or mycoplasma contamination can induce cell death and confound results. Regularly inspect your cell cultures for any visual signs of contamination and perform routine mycoplasma testing.
Q4: How can I confirm that the observed cytotoxicity is a specific effect of this compound and not a general artifact?
A4: Proper controls are essential. Your experiment should always include:
-
Untreated Control: Cells cultured in medium only, to establish a baseline for 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dilute this compound. This helps isolate the effect of the solvent from the effect of the compound.
-
Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., staurosporine or paclitaxel) to ensure the assay is working correctly.
Troubleshooting Guide for Unexpected Cytotoxicity
This guide provides a systematic approach to resolving common issues encountered when using this compound.
| Problem | Possible Cause | Recommended Solution |
| High Cytotoxicity in Vehicle Control | Solvent Toxicity | The concentration of the solvent (e.g., DMSO) is too high for the cell line. |
| Contamination | Microbial or mycoplasma contamination is causing cell death. | |
| Inconsistent/Irreproducible Results | Compound Precipitation | This compound has low aqueous solubility and may be precipitating in the culture medium. |
| Inconsistent Cell Seeding Density | Variation in the initial number of cells per well leads to variable results. | |
| Reagent Quality | Assay reagents (e.g., MTT, LDH substrate) may be expired or improperly stored. | |
| Unexpectedly High Sensitivity in a "Control" Cell Line | On-Target Sensitivity | The cell line may have high expression of a tubulin isotype particularly sensitive to benzimidazoles or may be highly dependent on microtubule dynamics for survival. |
| Off-Target Effects | This compound may be interacting with other cellular targets, causing cytotoxicity through a secondary mechanism. |
Quantitative Data
Table 1: Representative IC50 Values of Benzimidazole Compounds in Cancer Cell Lines
Disclaimer: These values are provided for reference purposes only. IC50 values for this compound may vary significantly based on the specific cell line, assay conditions, and incubation time. Data for structurally related benzimidazoles are included to provide a general potency context.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Benzimidazole Derivative (se-182) | A549 | Lung Carcinoma | 15.80 | |
| Benzimidazole Derivative (se-182) | HepG2 | Liver Carcinoma | 15.58 | |
| Flubendazole | HCT8 | Intestinal Cancer | 0.9 | |
| Albendazole | HCT8 | Intestinal Cancer | 0.3 | |
| Mebendazole | HUH7 | Liver Cancer | Data not specified, but showed activity | |
| Parbendazole Analog (9q) | MCF-7 | Breast Cancer | 0.023 (23 nM) |
Experimental Protocols
Protocol 1: Determining Vehicle (Solvent) Tolerance
-
Cell Seeding: Seed your control cell line in a 96-well plate at its optimal density and allow cells to attach overnight.
-
Solvent Dilution: Prepare serial dilutions of your solvent (e.g., DMSO) in complete culture medium. A typical concentration range to test is 0.05% to 2.0%.
-
Treatment: Replace the medium in the wells with the solvent dilutions. Include an "untreated" control with medium only.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 48 or 72 hours).
-
Viability Assay: Perform a standard cell viability assay, such as MTT or LDH release, to measure cytotoxicity.
-
Analysis: Determine the highest solvent concentration that does not cause a significant decrease in cell viability compared to the untreated control. Use a concentration at or below this level for all future experiments.
Protocol 2: Standard MTT Cytotoxicity Assay
This protocol is adapted from standard methods for assessing cell viability based on metabolic activity.
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the untreated control.
Protocol 3: LDH Release Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Plate Setup: Prepare a 96-well plate with cells and compound dilutions as described in the MTT assay (Steps 1-3).
-
Controls: Include the following controls:
-
Untreated Control (Spontaneous LDH release).
-
Vehicle Control.
-
Maximum LDH Release Control (lyse cells with a detergent provided in the assay kit 30 minutes before measurement).
-
No-Cell Control (Medium background).
-
-
Sample Collection: Carefully transfer a supernatant aliquot (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (substrate and dye solution) from a commercial kit to each well containing the supernatant.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Calculation: After subtracting the background, calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100.
Visualizations
Caption: Mechanism of Action for this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
Technical Support Center: Minimizing Cyclobendazole Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference caused by Cyclobendazole and other benzimidazole-containing compounds in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it typically work?
A1: this compound is an anthelmintic (anti-parasitic worm) drug belonging to the benzimidazole class of compounds. Its primary mechanism of action is the disruption of microtubule polymerization in parasitic worms by binding to the protein tubulin. This interference with the cytoskeleton leads to impaired glucose uptake and eventual death of the parasite. Due to this fundamental mechanism, it and other benzimidazoles are also investigated for other therapeutic applications, including as anticancer agents.
Q2: Why might this compound interfere with my biochemical assay?
A2: Benzimidazole scaffolds, like that in this compound, are known to interfere with various biochemical assays through several mechanisms unrelated to their intended biological target. These off-target effects can lead to false-positive or false-negative results. Common causes of interference include:
-
Compound Aggregation: At certain concentrations in aqueous solutions, organic molecules like this compound can form aggregates. These aggregates can non-specifically sequester and denature proteins, leading to apparent enzyme inhibition.[1][2]
-
Fluorescence Interference: The benzimidazole ring system can be inherently fluorescent (autofluorescent), which can interfere with fluorescence-based assays by contributing to the background signal.[1]
-
Direct Enzyme Inhibition: The benzimidazole structure is a common scaffold in many kinase inhibitors.[3] Therefore, this compound may directly inhibit various kinases or other enzymes in an off-target manner.
-
Redox Activity: Some heterocyclic compounds can undergo redox cycling, which can alter the redox state of the assay components and affect readouts.[1]
-
Luciferase Inhibition: Benzimidazole-containing compounds have been reported to inhibit firefly luciferase, a common reporter enzyme in cell-based assays.
Q3: In which types of assays is interference from this compound most likely to occur?
A3: Interference is most commonly observed in:
-
Fluorescence-Based Assays: Due to the potential for autofluorescence.
-
Kinase Assays: As the benzimidazole scaffold is prevalent in many kinase inhibitors.
-
Luciferase Reporter Gene Assays: Benzimidazoles can directly inhibit the luciferase enzyme.
-
High-Throughput Screening (HTS) Assays: Where the potential for off-target effects and non-specific interactions is higher due to the large number of compounds being tested.
Troubleshooting Guides
Problem 1: I'm seeing a high background signal or unexpected fluorescence in my fluorescence-based assay.
This could be due to the intrinsic fluorescence of this compound.
Troubleshooting Steps:
-
Autofluorescence Check: Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths used for your assay.
-
"No-Enzyme" Control: Run a control reaction that includes all assay components (buffer, substrate, this compound) except the enzyme. A high signal in this control indicates interference.
-
Shift to Longer Wavelengths: If possible, switch to a fluorescent probe that excites and emits at longer wavelengths (far-red), as this can reduce interference from autofluorescent compounds.
-
Use a Different Detection Method: If interference persists, consider an orthogonal assay with a different detection method, such as a luminescence-based or radiometric assay.
Problem 2: My kinase inhibitor is showing activity against multiple kinases.
This is a common observation with benzimidazole-based compounds due to their ability to bind to the ATP-binding pocket of many kinases.
Troubleshooting Steps:
-
Determine Potency: Quantify the IC50 or Ki value for each off-target interaction to understand the selectivity window.
-
Kinase Profiling: Conduct a broad kinase panel screen to systematically assess the selectivity of your compound.
-
Structure-Activity Relationship (SAR) Studies: Analyze the SAR to identify structural features contributing to off-target binding, which can guide the design of more selective analogs.
-
Cellular Context: Consider the expression levels and physiological roles of the off-target kinases in your specific cellular model to determine the relevance of the off-target activity.
Problem 3: I suspect this compound is inhibiting the luciferase reporter in my cell-based assay.
Benzimidazole scaffolds are known to inhibit luciferase.
Troubleshooting Steps:
-
Luciferase Inhibition Counterscreen: Directly test the effect of this compound on luciferase activity. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Use a Different Reporter System: If luciferase inhibition is confirmed, consider using an alternative reporter gene, such as beta-lactamase or beta-galactosidase.
-
Orthogonal Assay: Validate your findings with an orthogonal assay that does not rely on a luciferase readout.
Problem 4: I observe compound precipitation when diluting my DMSO stock into the aqueous assay buffer.
Poor solubility is a known issue with some benzimidazole compounds.
Troubleshooting Steps:
-
Serial Dilution in DMSO: Perform serial dilutions of your high-concentration stock in 100% DMSO to get closer to the final desired concentration before adding to the aqueous buffer.
-
Stepwise Dilution: Add the DMSO stock to the aqueous buffer in a stepwise manner with gentle mixing to minimize precipitation.
-
Maintain Consistent DMSO Concentration: Ensure the final DMSO concentration is the same across all wells, including controls (typically ≤1-2%).
-
Consider Co-solvents or Salt Forms: If solubility issues persist, carefully validate the use of a co-solvent or synthesize a more soluble salt form of the compound.
Data Presentation
Table 1: Reported Inhibitory Activity of Select Benzimidazole Derivatives Against Various Kinases
| Compound Class | Target Kinase | IC50 / Ki | Reference |
| Benzimidazole Derivatives | Protein Kinase CK2 | IC50 = 0.09 µM, Ki = 0.05 µM (for TIBI) | |
| Benzimidazole Derivatives | Atypical Protein Kinase Rio1 | IC50 = 0.09 µM, Ki = 0.05 µM (for TIBI) | |
| Pyrazole-benzimidazole derivatives | Aurora A Kinase (AURKA) | IC50 = 28.9 nM (for compound 10a) | |
| Pyrazole-benzimidazole derivatives | Aurora B Kinase (AURKB) | IC50 = 2.2 nM (for compound 10a) | |
| Benzimidazole derivatives | HER2 | IC50 = 0.19 to 0.31 µM |
Note: This table provides examples of the off-target kinase activity of benzimidazole scaffolds. The specific activity of this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: Luciferase Inhibition Counterscreen
Objective: To determine if this compound directly inhibits firefly luciferase activity.
Methodology:
-
Prepare Reagents:
-
This compound serial dilutions in assay buffer with a constant final DMSO concentration.
-
Luciferase enzyme solution (e.g., from a commercial kit) in assay buffer.
-
ATP and D-luciferin substrate solution in assay buffer.
-
-
Assay Procedure:
-
In the wells of a microplate, add the this compound dilutions or vehicle control (DMSO in assay buffer).
-
Add the luciferase enzyme solution to all wells.
-
Initiate the reaction by adding the ATP/D-luciferin substrate solution.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
A decrease in luminescence in the presence of this compound compared to the vehicle control indicates luciferase inhibition.
-
Calculate the IC50 value to quantify the inhibitory potency.
-
Protocol 2: Autofluorescence Assessment
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a fluorescence-based assay.
Methodology:
-
Prepare Samples:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a "buffer only" blank.
-
-
Measurement:
-
In a microplate, add the this compound dilutions and the buffer blank.
-
Measure the fluorescence intensity using a plate reader at the same excitation and emission wavelengths as your primary assay.
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer blank from the readings for the this compound samples.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under the assay conditions.
-
Visualizations
Caption: A workflow for triaging hits from a primary screen to identify and eliminate interfering compounds.
Caption: A decision tree to guide troubleshooting when encountering unexpected results with this compound.
References
Validation & Comparative
Comparative Efficacy of Cyclobendazole and Mebendazole Against Hookworm: A Review of Available Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of two benzimidazole anthelmintics, cyclobendazole and mebendazole, in the treatment of hookworm infections. While direct comparative data is limited, this document synthesizes available clinical trial results, outlines common experimental protocols, and illustrates the underlying mechanism of action.
Executive Summary
Quantitative Data on Efficacy Against Hookworm
Due to the limited availability of direct comparative trial data, this section primarily presents data for mebendazole from various studies. A 1978 study by Guggenmoos et al. reportedly found this compound to be as effective as mebendazole against hookworm, but the specific quantitative results of this trial are not detailed in accessible literature.[1]
Table 1: Efficacy of Mebendazole Against Hookworm Infection in Clinical Trials
| Dosage Regimen | Cure Rate (%) | Egg Reduction Rate (%) | Study Population | Reference |
| 300 mg single dose | 16.1 | 90.9 | 31 children (4-14 years) | [2][3] |
| 600 mg (100 mg twice daily for 3 days) | 91.4 | 99.5 | 35 children (4-14 years) | [2] |
| 500 mg single dose | 17.6 | 76.3 | 100 school-aged children |
Note: Cure rates and egg reduction rates can vary significantly based on the intensity of infection, the specific hookworm species (Necator americanus or Ancylostoma duodenale), and the diagnostic methods used.
Experimental Protocols
The following outlines a typical experimental protocol for a clinical trial evaluating the efficacy of an anthelmintic drug against hookworm infection, based on common practices in the field.
1. Study Design: A randomized, controlled trial is the standard design. This may include a placebo control group or a comparison with a standard-of-care anthelmintic. Blinding of investigators and participants is crucial to prevent bias.
2. Participant Selection:
-
Inclusion Criteria: Healthy individuals within a specific age range (e.g., school-aged children or adults) with a confirmed hookworm infection. Confirmation is typically done through the detection of hookworm eggs in stool samples.
-
Exclusion Criteria: Presence of other severe illnesses, pregnancy, or recent use of other anthelmintic drugs.
3. Diagnosis and Quantification of Infection:
-
Stool Sample Collection: Duplicate stool samples are collected from each participant before and after treatment (e.g., 14-21 days post-treatment).
-
Microscopic Examination: The Kato-Katz technique is a widely used method for detecting and quantifying hookworm eggs in a standardized amount of feces. The egg count is typically expressed as eggs per gram (EPG) of stool.
4. Treatment Administration:
-
Participants are randomly assigned to receive either the investigational drug (e.g., this compound), the comparator drug (e.g., mebendazole), or a placebo.
-
The dosage and duration of treatment are administered according to the study protocol.
5. Efficacy Assessment:
-
Cure Rate (CR): The primary endpoint is often the percentage of participants who become egg-negative after treatment.
-
Egg Reduction Rate (ERR): This is calculated as the percentage reduction in the geometric mean EPG from baseline to follow-up.
6. Safety and Tolerability: Adverse events are monitored and recorded throughout the study period to assess the safety profile of the treatments.
Mechanism of Action: Benzimidazole Anthelmintics
This compound and mebendazole share a common mechanism of action, characteristic of the benzimidazole class of anthelmintics. They selectively target the parasite's cellular machinery.
The primary mode of action is the inhibition of microtubule polymerization. Benzimidazoles bind to the β-tubulin subunit of the microtubules in the intestinal cells of the hookworm. This binding prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the microtubule cytoskeleton.
The disruption of microtubules has several downstream effects:
-
Impaired Glucose Uptake: The intestinal cells of the parasite are responsible for absorbing nutrients, including glucose, from the host. The loss of microtubule integrity severely hampers this process.
-
Depletion of Glycogen Stores: With reduced glucose uptake, the parasite's energy reserves in the form of glycogen are depleted.
-
Inhibition of Cellular Transport: Microtubules are essential for the intracellular transport of various molecules and organelles.
-
Cell Death: The cumulative effect of energy depletion and disruption of essential cellular functions leads to the paralysis and eventual death of the hookworm.
Caption: Mechanism of action of benzimidazoles against hookworms.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for a clinical trial comparing the efficacy of two anthelmintic drugs against hookworm.
Caption: Generalized workflow of a comparative anthelmintic clinical trial.
References
A Comparative Analysis of the Anti-Cancer Activities of Fenbendazole and Cyclobendazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer activities of two benzimidazole-class compounds: Fenbendazole and Cyclobendazole. While substantial preclinical data exists for Fenbendazole, highlighting its potential as a repurposed anti-cancer agent, research on the specific anti-cancer properties of this compound is limited. This comparison, therefore, evaluates the documented anti-cancer effects of Fenbendazole against the inferred potential of this compound, based on the established mechanism of action for the benzimidazole class of drugs.
Overview and Mechanism of Action
Both Fenbendazole and this compound are synthetic benzimidazoles, a class of drugs traditionally used as broad-spectrum anthelmintics. Their primary mechanism of action in parasites is the disruption of microtubule formation by binding to β-tubulin. This interference with the cytoskeleton leads to impaired cellular processes and parasite death.
This same mechanism is a well-established target for cancer chemotherapy. By disrupting microtubule dynamics in cancer cells, these agents can induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis (programmed cell death).
Recent research has focused on repurposing several benzimidazoles, including Fenbendazole, for oncology. Studies have shown that Fenbendazole's anti-cancer activity extends beyond microtubule disruption and includes the modulation of multiple cellular pathways.[1] In contrast, while this compound is known as an anthelmintic that likely shares the primary tubulin-binding mechanism, specific studies detailing its efficacy against cancer cells are not available in published literature.[2]
The generalized signaling pathway for benzimidazole-induced anti-cancer activity is illustrated below.
Quantitative Data Presentation: In Vitro Anti-Cancer Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the reported IC50 values for Fenbendazole across various human cancer cell lines. No comparable data is available for this compound.
Table 1: IC50 Values of Fenbendazole in Colorectal Cancer Cell Lines
| Cell Line | Drug Resistance | IC50 (µM) | Incubation Time | Reference |
|---|---|---|---|---|
| SNU-C5 | 5-FU Sensitive | 0.50 | 72 hours | [3] |
| SNU-C5/5-FUR | 5-FU Resistant | 4.09 | 72 hours | [3] |
| HCT 116 | - | 3.19 | 48 hours |[4] |
Table 2: IC50 Values of Fenbendazole in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
|---|---|---|---|---|
| HeLa | Cervical Cancer | 0.59 | 48 hours | |
| C-33 A | Cervical Cancer | 0.84 | 48 hours | |
| MDA-MB-231 | Breast Cancer | 1.80 | 48 hours | |
| ZR-75-1 | Breast Cancer | 1.88 | 48 hours |
| EL-4 | Mouse Lymphoma | ~0.23 (0.05 µg/mL) | Not Specified | |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Quantitative Data Presentation: In Vivo Anti-Cancer Activity
In vivo studies using animal models provide crucial evidence of a drug's potential therapeutic efficacy. Fenbendazole has demonstrated tumor growth inhibition in several xenograft models.
Table 3: In Vivo Efficacy of Fenbendazole
| Cancer Model | Animal Model | Dosage | Treatment Duration | Outcome | Reference |
|---|---|---|---|---|---|
| Human Lymphoma Xenograft | SCID Mice | Diet supplemented with Fenbendazole and vitamins | Started 2 weeks prior to implantation | Significant inhibition of tumor growth | |
| A549 Lung Cancer Xenograft | Nude Mice | 40 mg/kg (Oral, with DADA) | Not Specified | 50% reduction in complete tumor regression (combination therapy) |
| Cervical Cancer Xenograft | Nude Mice | 100 mg/kg | Not Specified | Significant tumor growth suppression and 100% survival vs. 0% in control | |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail standardized protocols for the key assays used to evaluate the anti-cancer activity of these compounds.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 2 x 10³ to 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Expose cells to a range of concentrations of the test compound (e.g., Fenbendazole) and a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Plot the absorbance values against the drug concentration to determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Preparation: Induce apoptosis in cells using the desired treatment. Collect both adherent and floating cells, resulting in a total of 1-5 x 10⁵ cells per sample.
-
Washing: Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet while gently vortexing and slowly add ice-cold 70% ethanol, drop by drop. Fix the cells for at least 2 hours at -20°C (or overnight).
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the generation of a histogram that displays the distribution of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Conclusion and Comparative Summary
The available scientific evidence positions Fenbendazole as a promising candidate for drug repurposing in oncology. It demonstrates potent anti-proliferative effects across a range of cancer cell lines, including those resistant to conventional chemotherapy, with IC50 values often in the low micromolar range. Its multi-faceted mechanism of action, which includes microtubule disruption, p53 activation, and interference with cancer cell metabolism, provides a strong rationale for its efficacy. Furthermore, preliminary in vivo studies have shown significant tumor growth inhibition, supporting its therapeutic potential.
In contrast, there is a significant lack of published research on the specific anti-cancer activity of This compound . As a member of the benzimidazole family, it is presumed to act as a tubulin-binding agent, a mechanism with proven anti-cancer applications. However, without direct experimental data from in vitro or in vivo studies, its potency, efficacy, and spectrum of activity against cancer cells remain unknown.
-
Fenbendazole: Supported by a growing body of preclinical evidence demonstrating both in vitro cytotoxicity against various cancers and in vivo tumor suppression. Its multiple mechanisms of action make it a compelling subject for further investigation.
-
This compound: Lacks direct evidence of anti-cancer activity. Its potential is currently inferred from its chemical class and the known anti-tubulin properties of benzimidazoles.
For researchers and drug development professionals, Fenbendazole represents a compound with a solid foundation of preclinical data warranting further exploration and potential clinical trials. This compound, on the other hand, represents an unexplored entity that would require foundational in vitro screening to determine if it possesses any anti-cancer activity worthy of comparison to other benzimidazoles like Fenbendazole.
References
- 1. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciclobendazole - Wikipedia [en.wikipedia.org]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. MTT assay overview | Abcam [abcam.com]
In Vivo Validation of Cyclobendazole as a VEGFR-2 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cyclobendazole as a potential Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) antagonist. While direct in vivo validation of this compound's anti-angiogenic activity is not yet extensively documented in peer-reviewed literature, this document summarizes its in vitro potential and draws comparisons with structurally related benzimidazole anthelmintics—Fenbendazole, Mebendazole, and Albendazole—for which in vivo data are available. This guide also presents detailed experimental protocols for future in vivo validation studies of this compound.
VEGFR-2 Signaling Pathway and the Role of Benzimidazoles
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. Several benzimidazole compounds, including this compound, have been identified as potential inhibitors of this pathway.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Comparative Analysis of Benzimidazole Anthelmintics as VEGFR-2 Antagonists
While in vivo data for this compound is pending, in silico and in vitro studies suggest its potential as a VEGFR-2 inhibitor. A comparative look at its analogs provides a strong rationale for its further investigation.
Table 1: In Vitro and In Silico Comparison of Benzimidazoles Against VEGFR-2
| Compound | Assay Type | Target | Finding | Reference |
| This compound | Molecular Docking | VEGFR-2 | Proposed as a potential VEGFR-2 antagonist based on binding affinity. | [1][2] |
| Fenbendazole | In Vitro VEGFR-2 Assay | VEGFR-2 | Significant reduction in VEGFR-2 concentration in treated cells. | [1][3] |
| Mebendazole | In Vitro Kinase Assay | VEGFR-2 | Competes with ATP to inhibit VEGFR-2 kinase activity. | [4] |
| Albendazole | Molecular Docking | VEGFR-2 | Potent binding energy and interaction with key residues of VEGFR-2. | |
| Albendazole | In Vitro (HUVECs) | VEGFR-2 | Down-regulation of VEGFR-2 expression. |
Table 2: Summary of In Vivo Anti-Angiogenic Effects of Benzimidazole Analogs
| Compound | Model | Key Findings | Reference |
| Mebendazole | Medulloblastoma Mouse Model | Significantly improved survival, selectively inhibited tumor angiogenesis, and suppressed VEGFR-2 kinase activity in vivo. | |
| Mebendazole | Human Tumor Xenografts | Strongly inhibited the growth of xenografts and reduced the number and size of lung metastases. Significantly reduced vessel densities. | |
| Albendazole | Mouse Model of Retinopathy of Prematurity | Profoundly inhibited hyperoxia-induced retinal angiogenesis. | |
| Fenbendazole | Human NSCLC Xenograft Model | Showed potent antitumor effects. |
Proposed Experimental Protocols for In Vivo Validation of this compound
The following protocols are proposed for the in vivo validation of this compound as a VEGFR-2 antagonist, based on established methodologies for similar compounds.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis and anti-angiogenic effects of compounds.
Objective: To evaluate the effect of this compound on the formation of new blood vessels.
Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 85% humidity.
-
Windowing: On embryonic day 3 (E3), a small window is made in the shell to expose the CAM.
-
Treatment Application: On E7, a sterile filter paper disc or a carrier of choice loaded with different concentrations of this compound is placed on the CAM. A vehicle control (e.g., DMSO) and a positive control (e.g., a known VEGFR-2 inhibitor like Sorafenib) should be used.
-
Incubation and Observation: The eggs are resealed and incubated for another 48-72 hours. The CAM is monitored daily for any signs of toxicity or anti-angiogenic effects.
-
Quantification of Angiogenesis: At the end of the incubation period, the CAM is excised, and the blood vessels are imaged. The number of vessel branch points and the total vessel length are quantified using image analysis software. A significant reduction in these parameters in the this compound-treated group compared to the control would indicate anti-angiogenic activity.
Tumor Xenograft Model
This model is crucial for assessing the anti-tumor and anti-angiogenic efficacy of a compound in a mammalian system.
Objective: To determine the effect of this compound on tumor growth and tumor-associated angiogenesis.
Methodology:
-
Cell Culture: A suitable human cancer cell line with high VEGF expression (e.g., A549 lung carcinoma, HT-29 colon carcinoma) is cultured.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. This compound is administered orally or intraperitoneally at various doses. A vehicle control and a positive control group are included.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., every 2-3 days).
-
Endpoint Analysis: After a predetermined treatment period (e.g., 2-3 weeks), the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis.
-
Immunohistochemistry: Tumor sections are stained for endothelial cell markers (e.g., CD31) to quantify microvessel density (MVD). A significant decrease in MVD in the this compound-treated tumors would confirm its anti-angiogenic effect.
-
Western Blot Analysis: Tumor lysates can be analyzed for the expression and phosphorylation status of VEGFR-2 and downstream signaling proteins to confirm the mechanism of action.
Caption: Proposed experimental workflow for in vivo validation of this compound.
Conclusion
The available in silico and in vitro data, combined with the demonstrated in vivo anti-angiogenic and anti-tumor effects of its structural analogs, strongly support the investigation of this compound as a VEGFR-2 antagonist. The experimental protocols outlined in this guide provide a clear path for its in vivo validation. Should these studies confirm its efficacy, this compound could represent a promising candidate for drug repurposing in oncology, offering a potentially cost-effective and readily available therapeutic option.
References
- 1. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective treatment of diverse medulloblastoma models with mebendazole and its impact on tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Benzimidazole Anthelmintics' Effects on Cancer Cell Lines
A Note on Cyclobendazole: While this guide aims to provide a comparative analysis of this compound's effect on different cancer cell lines, a comprehensive literature search revealed a significant lack of specific data for this particular compound within the benzimidazole class. The available research predominantly focuses on other derivatives such as Mebendazole, Albendazole, Flubendazole, and Fenbendazole. Therefore, this guide will provide a comparative analysis of these more extensively studied benzimidazoles as a proxy to understand the potential anticancer effects of this drug class. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Benzimidazoles are a class of synthetic organic compounds primarily known for their use as anthelmintic agents in both human and veterinary medicine.[1] Recently, there has been a growing interest in repurposing these drugs for cancer therapy due to their demonstrated antitumor activities in preclinical studies.[1][2] This guide provides a comparative analysis of the effects of four prominent benzimidazoles—Mebendazole (MBZ), Albendazole (ABZ), Flubendazole (FLU), and Fenbendazole (FZ)—on various cancer cell lines.
The primary anticancer mechanism of benzimidazoles is attributed to their ability to disrupt microtubule polymerization by binding to β-tubulin.[3][4] This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis. Beyond their effects on microtubules, these compounds have been shown to modulate multiple cellular signaling pathways involved in cancer progression.
Data Presentation: Comparative Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Mebendazole, Albendazole, Flubendazole, and Fenbendazole in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Cancer Type | Cell Line | Mebendazole (µM) | Albendazole (µM) | Flubendazole (µM) | Fenbendazole (µM) |
| Breast Cancer | MDA-MB-231 | ~1.0 (at 48h) | < 1.0 (at 48h) | - | - |
| MCF-7 | - | - | - | - | |
| Colorectal Cancer | HT-29 | < 1.0 (at 48h) | < 1.0 (at 48h) | - | - |
| HCT8 | - | 0.3 | 0.9 | - | |
| Lung Cancer | H460 | 0.16 (at 48h) | - | - | - |
| A549 | - | - | - | - | |
| Pancreatic Cancer | AsPC-1 | - | 0.01 - 3.26 | 0.01 - 3.26 | 0.01 - 3.26 |
| BxPC-3 | - | 0.01 - 3.26 | 0.01 - 3.26 | 0.01 - 3.26 | |
| Paraganglioma | PTJ64i | - | 0.01 - 3.29 | 0.01 - 3.29 | 0.01 - 3.29 |
| PTJ86i | - | 0.01 - 3.29 | 0.01 - 3.29 | 0.01 - 3.29 |
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays designed to assess the anticancer properties of therapeutic compounds. The following are detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the benzimidazole compound (or a vehicle control, typically DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control cells.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the benzimidazole compound for a predetermined time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA-intercalating agent (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Following treatment with the benzimidazole compound, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., β-tubulin, p53, Cyclin B1).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Mechanism of Action: Microtubule Disruption
Caption: Benzimidazole's primary mechanism of action.
Signaling Pathway: p53 Activation
Caption: Simplified p53 signaling pathway modulation.
Conclusion
The available evidence strongly suggests that several benzimidazole compounds, including Mebendazole, Albendazole, Flubendazole, and Fenbendazole, exhibit significant anticancer activity across a range of cancer cell lines. Their primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Furthermore, their ability to modulate key signaling pathways, such as p53 activation, highlights their potential as multi-targeted anticancer agents. While specific data on this compound remains limited, the consistent and potent effects observed with other benzimidazoles warrant further investigation into the entire class of compounds for cancer therapy. Future research should focus on direct comparative studies, including this compound, to better understand the structure-activity relationships and to identify the most promising candidates for clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Treatment of breast and colon cancer cell lines with anti-helmintic benzimidazoles mebendazole or albendazole results in selective apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative effect of benzimidazole anthelmintics albendazole, ricobendazole, and flubendazole in intestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Cyclobendazole and Standard-of-Care Anthelmintics
In the landscape of anthelmintic drug development, a thorough evaluation of novel compounds against established therapies is critical for advancing treatment paradigms. This guide provides a comparative analysis of cyclobendazole, a benzimidazole derivative, against standard-of-care anthelmintics such as albendazole, mebendazole, and praziquantel. The comparison focuses on drug efficacy, supported by available experimental data, and detailed methodologies for key evaluative experiments.
Overview of Anthelmintic Agents
This compound is an anthelmintic belonging to the benzimidazole class of compounds.[1][2] Historical clinical trials from the 1970s indicated that its efficacy is comparable to mebendazole for treating hookworm infections and ascariasis. However, it was found to be significantly less effective in the treatment of trichuriasis.[3] It is not currently marketed, and recent comparative efficacy data is limited.
Standard-of-Care Anthelmintics include broad-spectrum agents like albendazole and mebendazole, which are also benzimidazoles, and praziquantel, which is primarily used for treating trematode and cestode infections.[4] These drugs are widely used in mass drug administration programs and for individual patient treatment.[4]
Mechanism of Action
The primary mechanism of action for benzimidazoles, including albendazole and likely this compound, involves the disruption of microtubule formation in parasitic worms. These drugs bind to the β-tubulin subunit, inhibiting its polymerization into microtubules. This disruption leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, energy depletion and death of the parasite.
Praziquantel, conversely, operates by increasing the permeability of parasite cell membranes to calcium ions. This influx of calcium results in uncontrolled muscle contractions, paralysis, and detachment of the worm from the host tissue. The damaged parasite is then susceptible to the host's immune response.
Signaling Pathway Diagrams
Quantitative Efficacy Data
The efficacy of anthelmintics is primarily measured by the Cure Rate (CR) and the Egg Reduction Rate (ERR). The following tables summarize the efficacy of albendazole and mebendazole against common soil-transmitted helminths, based on a network meta-analysis of multiple studies.
Table 1: Efficacy Against Ascaris lumbricoides (Roundworm)
| Drug | Cure Rate (95% CI) | Egg Reduction Rate (95% CI) |
| Albendazole | 95.7% (93.2% - 97.3%) | 98.5% (94.9% - 100.0%) |
| Mebendazole | 96.2% (92.3% - 98.1%) | 98.0% (94.0% - 100.0%) |
Source: Adapted from a systematic review and network meta-analysis.
Table 2: Efficacy Against Hookworm
| Drug | Cure Rate (95% CI) |
| Albendazole | 79.5% (71.5% - 85.6%) |
| Mebendazole | 32.5% (20.8% - 46.9%) |
Source: Adapted from a systematic review and network meta-analysis.
Table 3: Efficacy Against Trichuris trichiura (Whipworm)
| Drug | Cure Rate (95% CI) |
| Albendazole | 30.7% (21.0% - 42.5%) |
| Mebendazole | 42.1% (25.9% - 60.2%) |
Source: Adapted from a systematic review and network meta-analysis.
Based on historical data, this compound's efficacy against ascariasis and hookworm infection was comparable to mebendazole, but it was notably less effective against Trichuris trichiura.
Experimental Protocols
Standardized methods are crucial for evaluating and comparing the efficacy of anthelmintic drugs. The most common methods involve assessing the reduction in parasite burden post-treatment.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most widely used field technique to assess the efficacy of an anthelmintic, particularly for soil-transmitted helminths.
Methodology:
-
Pre-treatment Sampling: Fecal samples are collected from a group of infected individuals or animals.
-
Egg Counting: The number of parasite eggs per gram of feces (EPG) is determined using a standardized technique (e.g., Kato-Katz, McMaster).
-
Treatment Administration: The subjects are treated with the anthelmintic drug at a specified dose. A control group remains untreated or receives a placebo.
-
Post-treatment Sampling: After a defined period (typically 7-14 days), second fecal samples are collected from both the treated and control groups.
-
Efficacy Calculation: The EPG is determined for the post-treatment samples. The percentage reduction in the mean EPG of the treated group compared to the control group (or pre-treatment values) is calculated to determine the Egg Reduction Rate (ERR).
An efficacy of 90% or above is generally considered effective.
Worm Burden Reduction
A more definitive, though less common in human studies, method is the direct counting of adult worms.
Methodology:
-
Infection: Laboratory animals are experimentally infected with a known number of infective parasite larvae.
-
Treatment: After the parasites have matured into adults, the animals are treated with the test drug. A control group remains untreated.
-
Necropsy: A few days post-treatment, the animals are euthanized, and the relevant organs (e.g., intestines) are harvested.
-
Worm Counting: The number of adult worms remaining in the treated group is counted and compared to the number in the control group.
-
Efficacy Calculation: The percentage reduction in the mean worm count in the treated group relative to the control group determines the efficacy. A reduction of ≥95% is often the benchmark for efficacy claims.
Experimental Workflow Diagram
Conclusion
While this compound showed early promise as a benzimidazole anthelmintic, the lack of recent clinical and experimental data precludes a direct, contemporary comparison with current standard-of-care drugs like albendazole and mebendazole. The available historical information suggests an efficacy profile similar to mebendazole for certain nematodes but with a notable deficiency against Trichuris trichiura. Albendazole remains a superior agent for hookworm infections. The established mechanisms of action and robust efficacy data for standard benzimidazoles and praziquantel continue to make them the cornerstone of helminth infection control and treatment. Further research, employing standardized efficacy protocols such as the FECRT, would be necessary to re-evaluate the potential role of this compound in the current anthelmintic landscape.
References
Safety Operating Guide
Navigating the Safe Disposal of Cyclobendazole: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial experiments to final disposal. Cyclobendazole, a benzimidazole carbamate, requires careful handling not only during its use but also at the end of its lifecycle to ensure personnel safety and environmental protection. Adherence to proper disposal protocols is a critical component of laboratory safety and regulatory compliance.
Improper disposal of pharmaceutical waste, including compounds like this compound, can lead to environmental contamination of water and soil, potentially harming wildlife and human health.[1][2][3] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established guidelines for the management of hazardous waste, which includes certain pharmaceuticals.[1][4] Therefore, it is essential to treat this compound as a chemical waste and follow a structured disposal procedure.
Hazard Profile of this compound
A comprehensive understanding of a compound's hazards is the first step toward safe handling and disposal. Below is a summary of the available hazard information for this compound.
| Property | Value |
| GHS Classification | Warning: H317 - May cause an allergic skin reaction. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. P363: Wash contaminated clothing before reuse. P501: Dispose of contents/container to an approved waste disposal plant. |
| Chemical Family | Benzimidazole, Carbamate ester |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed, step-by-step guide for the proper disposal of this compound in a laboratory setting. This procedure is based on general best practices for chemical and pharmaceutical waste disposal.
1. Pre-Disposal Safety Precautions:
-
Consult the Safety Data Sheet (SDS): Always refer to the supplier-specific SDS for this compound. While a comprehensive SDS was not found in the initial search, your institution's chemical inventory should have one. The SDS provides the most detailed safety and disposal information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound for disposal.
-
Work in a Ventilated Area: To minimize the risk of inhalation, especially if dealing with powdered forms, all handling and preparation for disposal should be conducted within a certified chemical fume hood.
2. Waste Identification and Segregation:
-
Treat as Chemical Waste: this compound should be managed as a chemical waste. Do not dispose of it down the drain or in the regular trash. Flushing pharmaceuticals can introduce biologically active substances into waterways, as sewage treatment systems may not effectively remove them.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless their compatibility is confirmed. Incompatible chemicals can react in unforeseen and hazardous ways.
3. Waste Collection and Storage:
-
Solid Waste: Place solid this compound waste, including contaminated consumables like weighing paper and gloves, into a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: For solutions containing this compound, use a designated and properly labeled waste container. Do not pour liquid waste directly into a solid waste container.
-
Empty Containers: Empty containers that held this compound should be treated as waste and disposed of according to institutional guidelines. It is often not possible to ensure complete removal of the contents, so rinsing into the sewer system is not recommended.
4. Labeling and Documentation:
-
Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Record Keeping: Maintain accurate records of the waste generated, including the quantity and date of disposal, as this may be required for regulatory compliance.
5. Final Disposal:
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary resource for chemical waste disposal. They will provide specific instructions and arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.
-
Professional Disposal: Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility to ensure its complete destruction.
Caption: this compound Disposal Workflow.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cyclobendazole
For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cyclobendazole. Adherence to these protocols is critical for ensuring personal safety and proper disposal.
Executive Summary
This compound is a benzimidazole derivative that requires careful handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for safe handling and disposal, and emergency protocols. All personnel must familiarize themselves with these procedures before working with this compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It may also cause an allergic skin reaction.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Chemical safety goggles with side-shields are required.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Inspect gloves for integrity before each use.[1][3] |
| Body Protection | Protective Clothing | An impervious lab coat or overalls should be worn to prevent skin contact. |
| Respiratory Protection | Respirator | A suitable respirator should be used, especially when there is a risk of dust or aerosol formation. Work in a well-ventilated area. |
Operational Plan for Handling
A controlled environment and strict adherence to the following procedural steps are required to prevent exposure when handling this compound.
Preparation
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Assemble Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eye wash station.
Donning PPE
The following sequence should be followed when putting on PPE:
-
Lab coat or overalls
-
Respirator (if required)
-
Safety goggles
-
Gloves (ensure cuffs are tucked under the sleeves of the lab coat)
Chemical Handling
-
Avoid Dust Formation: Handle the solid compound carefully to minimize the generation of dust.
-
Portioning: When weighing or transferring the powder, use techniques that prevent dispersal into the air.
-
Container Management: Keep the this compound container tightly sealed when not in use.
Post-Handling
-
Decontamination: Thoroughly clean the work surface and any equipment used with an appropriate solvent.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.
Waste Segregation
-
This compound Waste: All solid this compound waste and any grossly contaminated materials (e.g., weighing paper, pipette tips) should be collected in a clearly labeled, sealed, and dedicated hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a separate, labeled hazardous waste container.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the name "this compound," and the associated hazards.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental management vendor. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
While specific experimental protocols will vary, the handling and disposal procedures outlined in this document are mandatory for all work involving this compound. All researchers must be trained on these procedures before commencing any experiments.
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: PPE and Handling Workflow for this compound.
Caption: Disposal Workflow for this compound Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
